Technical Guide: Mechanism and Application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
This technical guide details the mechanism, application, and experimental protocols for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-A-EDA), a homobifunctional crosslinking reagent. Executive Summary N,N'-Bis(vinyls...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mechanism, application, and experimental protocols for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-A-EDA), a homobifunctional crosslinking reagent.
Executive Summary
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS 66710-66-5) is a rigid, homobifunctional crosslinker distinguished by its two vinyl sulfone (VS) reactive groups. Unlike maleimides, which are susceptible to hydrolysis and retro-Michael addition, vinyl sulfones form stable thioether bonds with cysteine residues under physiological conditions.
This guide explores the compound's chemoselectivity, providing a validated framework for its use in structural proteomics, antibody-drug conjugation (ADC), and hydrogel synthesis.
Chemical Identity & Properties
BVS-A-EDA consists of an ethylenediamine spacer flanked by two vinylsulfonylacetyl groups.[1][2] The "acetyl" moiety (
) serves as a linker between the vinyl sulfone pharmacophore and the amide backbone, enhancing water solubility compared to alkyl-chain analogs.
Soluble in DMSO, DMF; sparingly soluble in water (requires organic co-solvent for stock)
Mechanism of Action: The Michael Addition
The core mechanism of BVS-A-EDA is the Michael addition (conjugate addition). The vinyl sulfone group contains an electron-withdrawing sulfonyl moiety that polarizes the adjacent carbon-carbon double bond, making the
-carbon highly electrophilic.
Reaction Kinetics & Chemoselectivity
The reaction rate is governed strictly by the nucleophilicity of the target amino acid side chain, which is pH-dependent.
Cysteine (Thiol, -SH):
Mechanism: The thiolate anion (
) attacks the -carbon of the vinyl sulfone.
Conditions: Reaction is fastest at pH 7.0–8.0.
Selectivity: At near-neutral pH, vinyl sulfones are highly selective for cysteine over amines due to the lower pKa of the thiol group (~8.3) compared to the
-amine of lysine (~10.5).
Lysine (Amine, -NH2):
Mechanism: The unprotonated amine attacks the
-carbon.
Conditions: Requires pH > 9.0 to deprotonate the lysine
-ammonium () to the nucleophilic amine ().
Selectivity: Reaction is significantly slower than with thiols but stable once formed.
Histidine (Imidazole):
Mechanism: The imidazole nitrogen can act as a nucleophile.
Conditions: Occurs at physiological pH but generally slower than Cysteine.
Mechanistic Diagram
The following diagram illustrates the nucleophilic attack of a cysteine residue on the BVS-A-EDA structure.
Figure 1: Mechanism of Michael addition between a protein thiolate and the vinyl sulfone moiety.
Comparison with Other Crosslinkers
Understanding when to use BVS-A-EDA versus standard reagents (Maleimides, Iodoacetamides) is critical for experimental design.
Feature
Vinyl Sulfone (BVS-A-EDA)
Maleimide
Iodoacetamide
Mechanism
Michael Addition
Michael Addition
Substitution
Reaction Rate
Slow (Hours)
Fast (Minutes)
Medium
Specificity
High for Cys (pH 7-8)
High for Cys (pH 6.5-7.5)
High for Cys (dark)
Bond Stability
Excellent (Permanent)
Moderate (Ring hydrolysis/Retro-Michael)
Excellent
Aqueous Stability
High (Stable in buffer)
Low (Hydrolyzes quickly)
Moderate
MS Cleavability
Yes (Gas-phase Retro-Michael)
No
No
Expert Insight: Use BVS-A-EDA when the stability of the crosslink is paramount (e.g., in vivo studies) or when performing Mass Spectrometry, as the vinyl sulfone bond can undergo a specific retro-Michael fragmentation during HCD (Higher-energy Collisional Dissociation), aiding in the identification of crosslinked peptides [1].
Experimental Protocol: Protein Crosslinking
This protocol describes the crosslinking of two cysteine-containing proteins.
Reagents Preparation[3][4]
Buffer A: 20 mM HEPES, 150 mM NaCl, pH 7.5 (Avoid Tris or Glycine during reaction).
Stock Solution: Dissolve BVS-A-EDA in dry DMSO to 50 mM. Prepare fresh.
Quenching Buffer: 1 M DTT or
-Mercaptoethanol.
Workflow
Reduction (Optional): If cysteines are oxidized (disulfides), treat protein with TCEP (tris(2-carboxyethyl)phosphine) followed by desalting.
Equilibration: Dilute protein to 1–5 mg/mL in Buffer A.
Reaction:
Add BVS-A-EDA stock to the protein solution.
Molar Ratio: Use a 10- to 50-fold molar excess of crosslinker over protein.
Incubation: Incubate at 25°C for 2–4 hours or 4°C overnight. (Note: Vinyl sulfones react slower than maleimides).
Quenching: Add DTT to a final concentration of 10–20 mM. Incubate for 15 minutes.
Purification: Remove excess reagent via dialysis or size-exclusion chromatography (SEC).
Workflow Diagram
Figure 2: Step-by-step workflow for protein crosslinking using BVS-A-EDA.
Applications in Research
Structural Proteomics (XL-MS)
BVS-A-EDA is increasingly used in Crosslinking Mass Spectrometry (XL-MS). The reagent targets cysteine residues, providing distance constraints complementary to standard lysine-targeted NHS-esters.[3]
Advantage: The vinyl sulfone moiety can fragment in the gas phase (HCD), simplifying the assignment of crosslinked peptides in complex spectra [2].
Hydrogel Formation
While PEG-divinyl sulfone is more common, BVS-A-EDA serves as a small-molecule alternative for creating rigid hydrogel networks with multi-arm thiol-polymers. The mechanism remains the same: a step-growth polymerization via Michael addition.
Troubleshooting & Optimization
Precipitation: If BVS-A-EDA precipitates upon addition to buffer, ensure the DMSO concentration in the final mixture does not exceed 10% (v/v).
Low Yield:
Check pH: Ensure pH is
7.0.
Check Reducing Agents: Ensure no DTT or BME is present in the initial protein buffer (TCEP is compatible).
Increase Time: Vinyl sulfones are slow; extend incubation to 12+ hours.
Non-Specific Binding: At pH > 9.0, lysine residues will react. Maintain pH < 8.0 for cysteine specificity.
References
Expanding the Crosslinking Mass Spectrometry Toolbox with Vinyl Sulfone Crosslinkers.
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Vinyl Sulfone: A Versatile Function for Simple Bioconjugation and Immobilization.
Source:[4] ResearchGate / Bioconjugate Chemistry
URL:[Link]
An In-Depth Technical Guide to N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS 66710-66-5)
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine, a molecu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine, a molecule possessing significant potential in both biochemical research and materials science. By leveraging its unique chemical structure, this compound serves as a valuable tool for investigating cysteine protease activity and as a versatile crosslinking agent. This document will delve into its chemical properties, mechanism of action, potential applications, and provide theoretical and practical frameworks for its use in a research setting.
I. Core Molecular Profile and Physicochemical Properties
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine, also known as Ethylenebis(vinylsulfonylacetamide), is a symmetrical molecule characterized by two reactive vinyl sulfone moieties linked by an ethylenediamine core. This bifunctionality is central to its utility in various scientific domains.
Table 1: Physicochemical Properties of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine [1][2]
Property
Value
CAS Number
66710-66-5
Molecular Formula
C₁₀H₁₆N₂O₆S₂
Molecular Weight
324.37 g/mol
Appearance
White to off-white crystalline powder
Melting Point
157 °C
Boiling Point (Predicted)
792.5 ± 55.0 °C
Density (Predicted)
1.364 ± 0.06 g/cm³
Solubility
Sparingly soluble in hot methanol
Purity (Commercially Available)
>95.0%
II. The Dual-Action Mechanism: A Tale of Two Functional Groups
The scientific intrigue of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine lies in its two primary functional attributes: its capacity to act as an irreversible inhibitor of cysteine proteases and its role as a chemical crosslinker.
A. Irreversible Inhibition of Cysteine Proteases
The vinyl sulfone group is a well-established "warhead" for the targeted covalent inhibition of cysteine proteases.[3] These enzymes, characterized by a nucleophilic cysteine residue in their active site, play crucial roles in various physiological and pathological processes, making them attractive drug targets.[3][4]
The mechanism of inhibition proceeds via a Michael-type addition reaction. The deprotonated thiolate of the active site cysteine attacks the β-carbon of the vinyl sulfone, forming a stable covalent thioether bond. This effectively and irreversibly inactivates the enzyme.
Caption: Covalent inhibition of a cysteine protease by a vinyl sulfone.
B. Chemical Crosslinking Agent
The presence of two vinyl sulfone groups on a single molecule makes N,N'-Bis(vinylsulfonylacetyl)ethylenediamine a bifunctional crosslinking agent.[6][7] These electrophilic groups can react with nucleophiles, such as the hydroxyl groups of polysaccharides or the amine groups of proteins, to form stable covalent linkages. This property is particularly useful in the formation of hydrogels and other polymeric matrices.[8][9][10][11]
The crosslinking reaction with polymers like hyaluronic acid is typically carried out in an alkaline medium, which deprotonates the hydroxyl groups, enhancing their nucleophilicity for attack on the vinyl sulfone.[12][13]
Caption: General workflow for hydrogel formation using a divinyl sulfone crosslinker.
III. Synthesis Pathway
Proposed Synthetic Scheme:
Preparation of the Acylating Agent: Vinylsulfonylacetic acid would first need to be synthesized. This could potentially be achieved by the oxidation of vinylsulfanylethanoic acid. The resulting carboxylic acid would then be activated, for example, by conversion to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).
Acylation of Ethylenediamine: The activated vinylsulfonylacetyl chloride would then be reacted with ethylenediamine in a suitable solvent and in the presence of a base to neutralize the HCl byproduct. A stoichiometric ratio of 2:1 (acyl chloride to ethylenediamine) would be required to ensure di-acylation.
Patents describing the synthesis of other N,N'-bis-substituted ethylenediamines provide a general framework for this type of reaction, often involving the reaction of ethylenediamine with a suitable electrophile.[14][15][16]
IV. Applications in Research and Development
The dual functionality of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine opens up a range of applications for researchers and drug development professionals.
A. Cysteine Protease Research
As a cell-permeable, irreversible inhibitor of cysteine proteases, this compound can be a valuable tool for:
Target Validation: Investigating the biological consequences of inhibiting specific cysteine proteases in cellular or organismal models.
Active Site Probe: Due to its covalent nature, it can be used in activity-based protein profiling (ABPP) to identify and characterize active cysteine proteases in complex biological samples.
Therapeutic Lead Development: While the compound itself may not be a drug candidate, its vinyl sulfone warhead can be incorporated into more complex molecules with improved selectivity and pharmacokinetic properties.[3]
B. Biomaterials and Drug Delivery
In its capacity as a crosslinking agent, N,N'-Bis(vinylsulfonylacetyl)ethylenediamine can be used to:
Hydrogel Formation: Create biocompatible hydrogels for applications in tissue engineering, 3D cell culture, and regenerative medicine.[8][10][11]
Drug Delivery Systems: Formulate crosslinked polymer networks for the controlled release of therapeutic agents. The properties of the hydrogel, such as swelling and degradation, can be tuned by varying the concentration of the crosslinker.
Bioconjugation: Link together different biomolecules, such as proteins or peptides, that contain accessible nucleophilic groups.
V. Experimental Protocols: A Practical Guide
The following are generalized protocols that can be adapted for the use of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine in a laboratory setting.
A. In Vitro Cysteine Protease Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine against a purified cysteine protease.
Materials:
Purified cysteine protease (e.g., Papain, Cathepsin B)
Fluorogenic or chromogenic protease substrate
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing a reducing agent like DTT)
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine stock solution (in DMSO)
Microplate reader
Procedure:
Enzyme Activation: Pre-incubate the cysteine protease in the assay buffer to ensure the active site cysteine is in its reduced, active form.
Inhibitor Incubation: In a microplate, add varying concentrations of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine to the activated enzyme. Include a vehicle control (DMSO). Incubate for a defined period (e.g., 30 minutes) at a controlled temperature.
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
Data Analysis: Determine the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
B. Hydrogel Formation for Cell Encapsulation
This protocol outlines the general steps for creating a hydrogel using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine as a crosslinker for a polysaccharide like hyaluronic acid.
Materials:
Hyaluronic acid (or other suitable polymer)
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Alkaline solution (e.g., 0.2 M NaOH)
Phosphate-buffered saline (PBS), pH 7.4
Cell suspension (if encapsulating cells)
Procedure:
Polymer Dissolution: Dissolve the hyaluronic acid in the alkaline solution to the desired concentration.
Crosslinker Addition: Add the N,N'-Bis(vinylsulfonylacetyl)ethylenediamine to the polymer solution and mix thoroughly.
Gelation: Allow the mixture to incubate at a controlled temperature until a stable hydrogel is formed. The time required will depend on the concentrations of the polymer and crosslinker.
Neutralization and Swelling: Neutralize the hydrogel by washing with PBS. The gel will swell as it equilibrates with the buffer.
Cell Encapsulation (Optional): For cell encapsulation, the cell suspension can be gently mixed with the polymer solution just before the addition of the crosslinker. The subsequent steps should be performed under sterile conditions.
VI. Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N,N'-Bis(vinylsulfonylacetyl)ethylenediamine.
Skin Contact: May cause an allergic skin reaction.[1] Wear suitable protective gloves.
Inhalation: Avoid breathing dust.[1] Handle in a well-ventilated area or in a fume hood.
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
VII. Conclusion
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a molecule with significant, yet largely untapped, potential. Its dual nature as a cysteine protease inhibitor and a crosslinking agent makes it a versatile tool for a wide range of research and development activities. While the publicly available data on this specific compound is limited, the well-understood chemistry of the vinyl sulfone moiety provides a strong foundation for its application in the fields of enzymology, drug discovery, and biomaterials science. Further research into the specific biological and material properties of this compound is warranted and could lead to novel discoveries and applications.
References
HEBEI CHENGXIN. Process for synthesizing ethylenediamine-N-N'-disodium oxalic acid. Eureka | Patsnap. Accessed January 15, 2024. [Link]
Halliburton Energy Services, Inc. Divinyl sulfone crosslinking agents and methods of use in subterranean applications.
Kavetskyy, T., Kukhazh, Y., & Smutok, O. (2025). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI.
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2018). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. [Link]
Góra, A., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. [Link]
Zhejiang Wild Wind Pharmaceutical Co., Ltd. Synthesis method of N-BOC-ethylenediamine.
Zhejiang NHU Co., Ltd. Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
Musa, M. A., et al. (2010). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives.
Sancak, K., et al. (2022). NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years. PMC. [Link]
Rosenthal, P. J., et al. (2006). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. PMC. [Link]
Shimojo, A. A. M., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid.
Turk, D., et al. (2019). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. MDPI. [Link]
Schirmeister, T., et al. (2001). Inhibitors of cysteine proteases. PubMed. [Link]
Al-Harthi, M., et al. (2023). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. MDPI. [Link]
Al-Harthi, M., et al. (2023). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. PubMed. [Link]
Air Products and Chemicals, Inc. Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl). Justia Patents. Published August 14, 2008. [Link]
García-Río, L., et al. (2017). Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. MDPI. [Link]
Tang, Y., et al. (2024). Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. bioRxiv.
Fidia Farmaceutici S.p.A. Cross-linking method of hyaluronic acid with divinyl sulfone.
Yagci, Y., et al. (2015). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Taylor & Francis Online.
Shimojo, A. A. M., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. SciELO. [Link]
Technical Guide: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Stability & Storage
[1][2] Introduction: The Strategic Value of Vinyl Sulfones N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5) is a homobifunctional crosslinking reagent distinguished by its chemoselective reactivity toward s...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction: The Strategic Value of Vinyl Sulfones
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5) is a homobifunctional crosslinking reagent distinguished by its chemoselective reactivity toward sulfhydryl (thiol) groups .[1] Unlike the more ubiquitous maleimide crosslinkers, vinyl sulfones offer a critical advantage in bioconjugation: irreversibility .
While maleimide-thiol adducts are susceptible to the retro-Michael reaction—leading to "payload loss" or "thiol exchange" with serum albumin in vivo—vinyl sulfones form a stable thioether linkage that resists hydrolytic cleavage and exchange.[1] This makes N,N'-Bis(vinylsulfonylacetyl)ethylenediamine an ideal choice for developing stable antibody-drug conjugates (ADCs), hydrogels, and long-circulation nanocarriers.[1]
Target: Reduced thiols (-SH) on Cysteine residues.
Stability Profile & Mechanistic Insights
Hydrolytic Stability (The "Expertise" Differentiator)
A common misconception is that all Michael acceptors degrade rapidly in water.[1]
Fact: Vinyl sulfones are exceptionally stable in aqueous solution compared to maleimides.
Data Point: At pH 7.0–8.0, maleimides can hydrolyze to non-reactive maleamic acid with a half-life of ~20–40 hours. In contrast, vinyl sulfones remain intact for days in similar buffers, provided nucleophiles are absent.
Implication: You do not need to rush the conjugation reaction. The extended stability allows for long-duration incubations (e.g., overnight) which are often necessary due to the slower reaction kinetics of vinyl sulfones.
Reactivity vs. pH
The reaction rate of vinyl sulfones is pH-dependent. The thiolate anion (
pH 7.5 – 8.5: Optimal window. The rate increases significantly as pH approaches the pKa of the cysteine thiol (~8.3).
Risk: At pH > 9.0, competing hydrolysis and amine reactivity (lysine modification) become significant risks.[1]
Thermal & Photostability[1]
Polymerization: As an alkene, the vinyl group is theoretically susceptible to free-radical polymerization. However, the electron-withdrawing sulfone group stabilizes it against spontaneous polymerization compared to acrylates.
Light: Prolonged exposure to UV can induce degradation or non-specific radical reactions.
Storage & Handling Protocols
Solid State Storage (Lyophilized Powder)
Upon receipt, the compound is typically a white to off-white powder.[1]
Temperature: Store at -20°C for long-term stability. While some suppliers ship at ambient temperature (due to short-term stability), freezing prevents slow degradation.[1]
Moisture:CRITICAL. The compound is hygroscopic. Store under desiccant.
Container: Amber glass or foil-wrapped vials to minimize light exposure.
Solubilization Protocol (Self-Validating System)
Do not dissolve directly in aqueous buffer. The hydrophobic linker region often limits water solubility, and micro-precipitation can lead to false-negative conjugation results.[1]
Step-by-Step Solubilization:
Equilibrate: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]
Quality Control: Ensure solvent is "Dry" or "Anhydrous" grade (
Exception: If necessary, aliquot the DMSO stock into single-use volumes, blanket with inert gas (Argon/Nitrogen), and freeze at -20°C. Do not refreeze more than once.
Visualizations
Chemical Structure & Reactive Sites
This diagram illustrates the bifunctional nature and the electrophilic sites susceptible to nucleophilic attack.
Caption: The central ethylenediamine linker provides flexibility, while terminal vinyl sulfone groups act as Michael acceptors for thiols.[1]
Storage Decision Tree
A logical workflow to ensure reagent integrity from receipt to experiment.
Caption: Protocol for handling hygroscopic crosslinkers to prevent hydrolysis-induced deactivation.
Experimental Protocol: Thiol-Conjugation Workflow
This protocol is designed for crosslinking two proteins or conjugating a small molecule to a protein.[3]
Materials
Buffer A: PBS (Phosphate Buffered Saline), pH 7.5, 5 mM EDTA. (EDTA prevents metal-catalyzed oxidation of thiols).[1]
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]
Desalting Column: Sephadex G-25 or Zeba Spin Column.[1]
Procedure
Protein Preparation:
If the protein thiols are oxidized (disulfides), reduce them by adding 10-fold molar excess of TCEP for 30 minutes at room temperature.
Note: TCEP does not react with vinyl sulfones, so removal is not strictly required but recommended. DTT must be removed via desalting before adding the crosslinker.
Crosslinker Addition:
Dissolve N,N'-Bis(vinylsulfonylacetyl)ethylenediamine in DMSO (approx. 10 mM stock).
Add crosslinker to the protein solution at a 10–20 fold molar excess (for modification) or stoichiometric ratio (for crosslinking).[1]
Final solvent concentration should be < 10%.
Incubation:
Incubate at Room Temperature for 2–4 hours or 4°C Overnight .
Expert Note: Unlike maleimides (which react in minutes), vinyl sulfones require time.[1] Do not stop the reaction too early.
Quenching (Optional but Recommended):
Add excess L-Cysteine or
-mercaptoethanol to quench unreacted vinyl sulfone groups.[1] Incubate for 30 mins.
Purification:
Remove excess reagent and byproducts using dialysis or a desalting column equilibrated in the final storage buffer.
Comparison: Vinyl Sulfone vs. Maleimide[1][6]
Feature
Vinyl Sulfone
Maleimide
Reaction Rate
Slow (Hours)
Fast (Minutes)
Specific pH
7.5 – 8.5
6.5 – 7.5
Hydrolytic Stability
High (Stable for days)
Low (Hydrolyzes in hours)
Linkage Stability
Irreversible (Stable Thioether)
Reversible (Retro-Michael exchange)
Selectivity
High for Cys (low Lys reaction)
High for Cys
References
Fontaine, S. D., et al. (2015).[4][5][6] "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry, 26(1), 145–152.[1] (Contextual reference for maleimide instability vs. sulfone stability).
Houen, G., & Jensen, O. M. (1995). "Conjugation to vinyl sulfone functionalized surfaces." Journal of Immunological Methods, 185(1), 103-109.[1] (Demonstrates stability and reaction kinetics).
Technical Guide: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Reactivity & Application
The following technical guide details the reactivity, mechanism, and experimental application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (often abbreviated as BVS or VS-Linker in specific contexts). Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity, mechanism, and experimental application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (often abbreviated as BVS or VS-Linker in specific contexts).
Executive Summary
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5) is a short-chain, homobifunctional crosslinking reagent distinguished by its vinyl sulfone (VS) reactive groups. Unlike maleimides, which are susceptible to retro-Michael addition and hydrolysis, vinyl sulfones form irreversible, hydrolytically stable thioether linkages with cysteine residues.
This guide provides a mechanistic and practical framework for utilizing this compound in protein conjugation, structural biology, and hydrogel synthesis. It is designed for researchers requiring a rigid, non-cleavable linker that operates with high chemoselectivity for thiols at physiological pH.
Chemical Architecture & Properties
Structural Analysis
The molecule consists of an ethylenediamine core acylated by vinylsulfonylacetic acid. This architecture presents two electron-deficient alkenes (Michael acceptors) separated by a relatively rigid diamide spacer.
Spacer Length: ~10-13 Å (estimated linear distance)
Solubility: Low in water; soluble in DMSO, DMF, and warm methanol.
Reactivity Profile
The electron-withdrawing sulfone group polarizes the adjacent double bond, making the
-carbon highly electrophilic.
Target Amino Acid
Functional Group
Reactivity Condition
Kinetic Profile
Cysteine (Cys)
Thiol ()
pH 7.0 – 8.0
Fast. Primary reaction pathway. Irreversible.
Histidine (His)
Imidazole
pH > 8.0
Slow. Secondary pathway.
Lysine (Lys)
Amine ()
pH > 9.0
Very Slow. Requires deprotonation of -amine.
Mechanistic Profiling
The Michael Addition
The core mechanism is a 1,4-conjugate addition (Michael Addition). The thiolate anion of cysteine attacks the
-carbon of the vinyl sulfone, resulting in a stable thioether bond. Unlike maleimide-thiol adducts, the vinyl sulfone-thiol adduct does not undergo ring opening or retro-Michael exchange, making it superior for in vivo applications where plasma stability is critical.
Visualization: Reaction Mechanism
The following diagram illustrates the nucleophilic attack of a Cysteine residue on the crosslinker.
Figure 1: Mechanism of Thiol-Michael Addition to Vinyl Sulfone.
Experimental Framework
Preparation of Stock Solutions
Because N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is hydrophobic, it must be dissolved in an organic solvent before introduction to the aqueous reaction buffer.
Solvent: Anhydrous DMSO or DMF.
Concentration: Prepare a 10–50 mM stock solution.
Storage: Use immediately or store at -20°C under desiccant. Vinyl sulfones are stable in solution but can polymerize if exposed to radical initiators or extreme heat.
Conjugation Protocol (Cysteine-Selective)
This protocol targets reduced cysteine residues on a protein surface.
Step 1: Protein Reduction
Ensure cysteines are reduced. Treat protein with TCEP (tris(2-carboxyethyl)phosphine) at 2-5 molar excess for 30 minutes. TCEP does not contain thiols and does not need to be removed before adding the crosslinker (unlike DTT or
Technical Deep Dive: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine as a Bifunctional Crosslinker
The following technical guide details the chemical architecture, mechanistic utility, and experimental application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS-EDA ). [1] CAS: 66710-66-5 | F...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical architecture, mechanistic utility, and experimental application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS-EDA ).
In the landscape of bioconjugation, N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) represents a critical alternative to maleimide-based chemistries.[1] While maleimides are the industry standard for cysteine conjugation, they suffer from hydrolytic instability and retro-Michael exchange, potentially leading to premature payload release in Antibody-Drug Conjugates (ADCs).[1]
BVS-EDA is a homobifunctional, cysteine-specific crosslinker containing two electron-deficient vinyl sulfone groups linked by a short ethylenediamine spacer.[1] It forms irreversible thioether bonds that are stable in plasma and resistant to hydrolysis.[1] This guide outlines its specific utility in creating hyper-stable protein conjugates and controlled-kinetics hydrogels.[1][3][4]
Chemical Architecture & Mechanism[1]
The Vinyl Sulfone Advantage
Unlike Divinyl Sulfone (DVS), which is a volatile and highly toxic liquid, BVS-EDA is a solid, non-volatile powder.[1] This is due to the amide linkages ("acetyl" groups) flanking the ethylenediamine core, which provide hydrogen-bonding capability and reduce vapor pressure while maintaining the reactivity of the terminal vinyl groups.[1]
Reaction Mechanism: Michael Addition
The core mechanism is a 1,4-Michael addition .[1] The soft nucleophile (thiolate anion of Cysteine) attacks the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-carbon of the vinyl sulfone.
Key Mechanistic Features:
Irreversibility: Unlike the maleimide-thiol ring, the vinyl sulfone-thiol product does not undergo retro-Michael addition under physiological conditions.[1]
pH Tunability:
pH 7.0 – 8.0: Highly specific for Sulfhydryls (-SH).[1]
The following diagram illustrates the stepwise conjugation of two protein thiols via BVS-EDA.
Comparative Analysis: BVS-EDA vs. Standard Reagents
Researchers often default to Maleimide-PEG linkers.[1] However, for applications requiring long-term stability (e.g., in vivo imaging or therapeutic delivery), BVS-EDA offers superior performance.[1]
Expert Insight: The "Intermediate" reaction kinetics of BVS-EDA are a hidden advantage in hydrogel formation.[1] While maleimides gel almost instantly (often causing heterogeneity), BVS-EDA allows for thorough mixing of precursor polymers before the gel point is reached.[1]
Objective: Conjugate two thiol-containing proteins (Protein A and Protein B) using BVS-EDA.[1][5]
Prerequisite: Proteins must have free surface cysteines.[1] If cysteines are oxidized (disulfides), reduce with TCEP prior to labeling.[1]
Reagent Preparation
Buffer: Prepare 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 .
Note: Avoid amine-containing buffers (Tris, Glycine) if working at pH > 8.[1]0. At pH 7.5, they are acceptable but Phosphate/HEPES is safer.[1]
BVS-EDA Stock: Dissolve BVS-EDA in anhydrous DMSO or DMF to a concentration of 10–50 mM .[1]
Caution: BVS-EDA has low aqueous solubility.[1] Do not attempt to dissolve directly in buffer.[1]
Conjugation Workflow
Detailed Steps
Protein Preparation: Adjust protein concentration to 1–5 mg/mL in Conjugation Buffer.
Activation: Add the BVS-EDA/DMSO stock to the protein solution.
Target Ratio: Use a 10- to 20-fold molar excess of crosslinker over protein thiols to prevent homopolymerization of a single protein species (unless polymerization is the goal).
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.
Incubation: Incubate for 60–120 minutes at Room Temperature (RT) or overnight at 4°C.
Experience Tip: Vinyl sulfones react slower than maleimides.[1] Do not rush this step.
Quenching: Stop the reaction by adding Cysteine HCl or DTT to a final concentration of 5–10 mM. Incubate for 15 minutes.
Purification: Remove excess crosslinker and byproduct using a Desalting Column (e.g., Zeba Spin) or Dialysis Cassette (MWCO appropriate for your protein).[1]
Applications in Hydrogel Engineering
BVS-EDA is an excellent small-molecule crosslinker for creating defined hydrogels using Thiol-Michael Addition Click Chemistry .[1]
Precursors: Multi-arm PEG-Thiol (4-arm or 8-arm) or Thiolated Hyaluronic Acid.[1]
Maintain pH < 8.5 to ensure specificity for Cysteine over Lysine.[1]
Protein Aggregation
Over-crosslinking
Use a higher excess of crosslinker (if activating one protein first) or lower protein concentration.
References
Santos, et al. "Vinyl sulfone building blocks in covalently reversible reactions with thiols."[1] Organic & Biomolecular Chemistry, 2016.[1] Link
Morales-Sanfrutos, J., et al. "Vinyl Sulfone: A Versatile Function for Simple Bioconjugation and Immobilization."[1] Organic & Biomolecular Chemistry, 2010.[1] Link
Thermo Fisher Scientific. "Sulfhydryl-Reactive Crosslinker Chemistry."[1] Technical Handbook. Link
Patterson, J., et al. "Enzymatic degradation of PEG-hydrogels formed by thiol-Michael addition chemistry."[1] Biomaterials, 2010.[1] Link
TCI Chemicals. "Product Specification: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (B1746)." Link
"N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" literature review
High-Fidelity Cysteine Crosslinking & Hydrogel Fabrication Executive Summary N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5) represents a specialized class of homobifunctional crosslinkers designed for hig...
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5) represents a specialized class of homobifunctional crosslinkers designed for high-specificity reaction with sulfhydryl (thiol) groups. Unlike maleimides, which are susceptible to ring-opening hydrolysis and retro-Michael addition, vinyl sulfones form stable thioether linkages that are irreversible under physiological conditions. This compound features an ethylenediamine core flanked by two vinylsulfonylacetyl moieties, providing a short, semi-rigid spacer arm ideal for intramolecular protein crosslinking, proteomic probing, and the fabrication of chemically defined hydrogels.
Chemical Identity & Physicochemical Properties[1][2]
The compound is defined by its electrophilic vinyl sulfone termini, which serve as "soft" Michael acceptors. The acetyl spacers increase water solubility compared to bare divinyl sulfone (DVS) and introduce amide bonds that contribute to hydrogen bonding within hydrogel networks.
Soluble in DMSO, DMF; sparingly soluble in water (requires organic co-solvent for stock)
Reactive Group
Vinyl Sulfone ()
Target
Sulfhydryl groups () on Cysteine
Mechanism of Action: The Michael Addition
The core utility of this crosslinker lies in the Michael addition reaction . At slightly alkaline pH (7.0–8.5), cysteine residues in proteins exist in equilibrium with their thiolate anion form (
). This nucleophile attacks the -carbon of the electron-deficient vinyl sulfone double bond.
Key Mechanistic Advantages:
Irreversibility: The resulting thioether bond is chemically stable and does not reverse, unlike the thiol-maleimide adduct which can undergo exchange reactions in the presence of excess thiols (e.g., plasma albumin).
Chemoselectivity: While vinyl sulfones can react with amines (lysine) at high pH (>9.0), they exhibit excellent selectivity for thiols at physiological pH (7.4), minimizing off-target aggregation.
Figure 1: Mechanism of thiol-vinyl sulfone conjugation via Michael addition. The reaction is driven by the nucleophilicity of the thiolate anion.
Applications in Bioconjugation & Materials Science[7]
A. Protein-Protein Crosslinking
Used to stabilize multi-protein complexes or map proximal cysteine residues. Because the spacer arm is relatively short (~10–12 Å), it captures interactions where cysteines are in close proximity.
B. Hydrogel Fabrication
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a critical crosslinker for "click" hydrogels. When mixed with multi-arm PEG-thiols (e.g., 4-arm PEG-SH), it forms a hydrogel network almost instantly under physiological conditions.
Advantage: No UV light or radical initiators required (cytocompatible).
Tunability: The gelation time and stiffness are controlled by pH and the stoichiometry of Vinyl Sulfone:Thiol groups.
C. Proteomics & Activity-Based Profiling
In proteomic workflows, this compound serves as a "warhead" to trap catalytic cysteines in enzymes (e.g., deubiquitinases, cysteine proteases). The ethylenediamine core can be modified to include affinity handles (biotin) in custom synthesis scenarios.
Figure 2: Idealized hydrogel network formation. Multi-arm thiol polymers are bridged by the bifunctional vinyl sulfone crosslinker.
Experimental Protocols
Protocol A: Preparation of Stock Solution
Critical Note: The compound is susceptible to hydrolysis over long periods in aqueous solution but is stable in organic solvents.
Weigh 10 mg of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine.
Dissolve in 1 mL of anhydrous DMSO or DMF .
Vortex until fully dissolved (Concentration ~30 mM).
Storage: Aliquot and store at -20°C with desiccant. Stable for 3–6 months.
Protocol B: Protein Crosslinking Workflow
Buffer Exchange: Ensure protein is in a non-thiol containing buffer (PBS or HEPES, pH 7.2–8.0). Remove reducing agents (DTT, mercaptoethanol) via dialysis or desalting columns.
Note: TCEP is compatible at low concentrations as it does not contain a thiol, but it reduces protein disulfides, increasing available targets.
Reduction (Optional): If targeting internal disulfides, treat protein with TCEP (2-5 molar excess) for 30 mins.
Reaction: Add the crosslinker stock to the protein solution.
Ratio: Use 10-fold to 50-fold molar excess of crosslinker over protein.
Solvent: Keep final DMSO concentration < 10% to prevent denaturation.
Incubation: Incubate at Room Temperature for 1–2 hours or 4°C overnight.
Quenching: Stop reaction by adding excess L-Cysteine or DTT (e.g., 50 mM final concentration) and incubate for 15 mins.
Analysis: Analyze via SDS-PAGE (look for molecular weight shift) or Mass Spectrometry.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Precipitation upon addition
Crosslinker solubility limit reached
Dilute the stock further; ensure DMSO < 10% final; add dropwise while vortexing.
No Crosslinking observed
pH too low
Increase pH to 7.5–8.0 to generate thiolate anions.
No Crosslinking observed
Thiols oxidized
Pre-treat protein with TCEP to reduce oxidized cysteines.
Spectroscopic Scrutiny of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine: A Technical Guide
Introduction: Unveiling the Molecular Architecture N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a molecule of significant interest in materials science and organic synthesis due to its bifunctional nature, possessing...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Molecular Architecture
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a molecule of significant interest in materials science and organic synthesis due to its bifunctional nature, possessing both reactive vinyl sulfone moieties and a flexible ethylenediamine backbone. A thorough understanding of its chemical structure and purity is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic characteristics of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the data, but the causal reasoning behind the spectral features, offering researchers and drug development professionals a robust framework for the characterization of this and similar compounds.
Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, a clear visualization of the molecular structure is essential. The following diagram illustrates the key proton and carbon environments that will be discussed in the NMR analysis.
Caption: Molecular structure of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine with key proton environments labeled.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol: NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation and instrument calibration.
Sample Preparation:
Dissolve approximately 10-20 mg of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of amides.
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrument Setup:
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high spectral quality.
Calibrate the reference frequency using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).
Data Acquisition:
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D correlation spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
¹H NMR Analysis
The ¹H NMR spectrum of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine provides a unique fingerprint of its proton environments. The spectrum, typically recorded in DMSO-d₆, reveals key signals corresponding to the amide, vinyl, acetyl, and ethylenediamine protons.[1]
Proton Environment (Label)
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment Rationale
Amide N-H (A)
~8.35
Triplet
2H
The downfield shift is characteristic of an amide proton, and the triplet arises from coupling to the adjacent CH₂ group of the ethylenediamine bridge.
Vinyl C-H (B)
~7.02
Doublet of Doublets
2H
This complex multiplet is due to coupling with the two geminal vinyl protons. Its downfield position is a result of the electron-withdrawing sulfonyl group.
Vinyl CH₂ (C)
~6.25
Multiplet
4H
These two protons are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal coupling.
Acetyl CH₂ (D)
~4.08
Singlet
4H
These protons are adjacent to the electron-withdrawing sulfonyl and carbonyl groups, resulting in a significant downfield shift. The singlet nature suggests minimal coupling to neighboring protons.
Ethylenediamine CH₂ (E)
~3.15
Multiplet
4H
These protons are coupled to the amide N-H, resulting in a complex multiplet.
¹³C NMR Analysis
Carbon Environment
Predicted Chemical Shift (ppm)
Assignment Rationale
Carbonyl (C=O)
~165-170
The carbonyl carbon is significantly deshielded due to the electronegative oxygen atom.
Vinyl C-H
~135-140
The sp² hybridized carbon of the vinyl group is deshielded by the sulfonyl group.
Vinyl CH₂
~125-130
The terminal sp² hybridized carbon of the vinyl group.
Acetyl CH₂
~55-60
This methylene carbon is deshielded by both the adjacent sulfonyl and carbonyl groups.
Ethylenediamine CH₂
~38-42
The sp³ hybridized carbons of the ethylenediamine bridge are in a relatively upfield region.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
Data Acquisition:
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
IR Spectral Interpretation
The IR spectrum of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is expected to show characteristic absorption bands for its key functional groups.
Frequency Range (cm⁻¹)
Vibration
Functional Group
Expected Appearance
3300-3500
N-H stretch
Secondary Amide
Medium, sharp peak
3080-3010
=C-H stretch
Vinyl
Medium intensity
2850-2960
C-H stretch
Alkane (CH₂)
Medium to strong
~1640
C=O stretch (Amide I)
Secondary Amide
Strong, sharp peak
~1550
N-H bend (Amide II)
Secondary Amide
Medium to strong
~1300-1350 (asym) & ~1120-1160 (sym)
S=O stretch
Sulfone
Two strong peaks
~1620
C=C stretch
Vinyl
Medium intensity
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: Mass Spectrometry
Sample Introduction:
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): If the sample is a mixture, chromatographic separation prior to mass analysis is necessary.
Ionization:
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, ideal for determining the molecular weight.
Mass Analysis:
A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
MS Data Analysis
The mass spectrum of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (Molecular Weight: 324.37 g/mol ) will exhibit characteristic peaks.[1]
Molecular Ion Peak (M⁺): In EI-MS, a peak at m/z 324 would correspond to the molecular ion.
Protonated Molecule [M+H]⁺: In ESI-MS, a prominent peak at m/z 325 would be observed.
Key Fragmentation Pathways: The molecule is expected to fragment at the weaker bonds, such as the C-N amide bond and the C-S bond. Common fragment ions would include those corresponding to the loss of a vinylsulfonylacetyl group or cleavage of the ethylenediamine bridge. A significant peak at m/z 72 is observed, which can be attributed to the fragmentation of the ethylenediamine backbone.[1]
Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine.
Caption: A streamlined workflow for the spectroscopic characterization of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary perspective on the molecule's architecture. The ¹H NMR spectrum elucidates the specific proton environments, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation. By integrating the data from these powerful analytical methods, researchers and drug development professionals can proceed with confidence in the identity and quality of this important chemical entity.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
"N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" potential research applications
The following technical guide details the properties, mechanisms, and applications of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS-EDA ). This guide is structured for researchers requiring high...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, mechanisms, and applications of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS-EDA ). This guide is structured for researchers requiring high-fidelity bioconjugation and material synthesis protocols.
Executive Summary & Chemical Architecture
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5) is a homobifunctional crosslinking reagent distinguished by its vinyl sulfone reactive groups.[1] Unlike ubiquitous maleimide crosslinkers, which are prone to retro-Michael addition (hydrolysis) over time, BVS-EDA forms stable, irreversible thioether linkages with cysteine residues.
Its short ethylenediamine spacer provides a rigid, defined distance between reactive sites, making it ideal for "locking" protein conformations or synthesizing high-modulus hydrogels without introducing the flexibility associated with PEG chains.
~10–14 Å (estimated based on extended conformation)
Solubility
DMSO, DMF, Hot Methanol (Low water solubility)
Mechanism of Action: The Michael Addition
The vinyl sulfone group acts as a soft electrophile. In physiological conditions (pH 7.0–8.0), it undergoes a specific 1,4-conjugate addition (Michael addition) with thiols (nucleophiles).
Figure 1: Mechanism of thiol-vinyl sulfone conjugation. The reaction yields a stable thioether bond that is resistant to reduction and hydrolysis.
Core Applications
High-Fidelity Protein Crosslinking
BVS-EDA is superior to maleimides for long-term structural studies. Maleimide-thiol adducts can undergo exchange reactions in the presence of plasma thiols (like albumin or glutathione), leading to "linker instability." BVS-EDA eliminates this risk.
Application: Locking protein quaternary structures for Cryo-EM or X-ray crystallography.
Advantage: The short linker prevents "floppiness" in the crosslinked complex, improving resolution.
Hydrogel & Biomaterial Synthesis
In tissue engineering, BVS-EDA serves as a small-molecule hardener. When reacted with multi-arm thiol-PEG or thiol-modified hyaluronic acid, it creates hydrogels with high crosslink density.
Causality: The lack of a long polymer chain in BVS-EDA itself means the mesh size of the resulting hydrogel is determined strictly by the backbone polymer, allowing precise tuning of mechanical stiffness.
Activity-Based Protein Profiling (ABPP)
Vinyl sulfones are classic "warheads" for probing cysteine proteases (e.g., cathepsins, caspases). BVS-EDA can be used to crosslink a protease to its inhibitor or to map reactive cysteines in a proteome.
Experimental Protocols
Solubilization Strategy (Critical Step)
BVS-EDA is not freely soluble in water. Improper solubilization leads to microprecipitation and conjugation failure.
Stock Solution: Dissolve BVS-EDA in anhydrous DMSO or DMF to a concentration of 50–100 mM.
Note: This stock can be stored at -20°C under nitrogen for 1–2 months.
Working Solution: Dilute the stock into the aqueous reaction buffer immediately before use. Keep the final organic solvent concentration < 10% (v/v) to avoid protein denaturation.
Protocol: Cysteine-Targeted Crosslinking
This protocol targets surface-exposed cysteine residues on two interacting proteins.
Reagents:
Reaction Buffer: PBS (pH 7.2) or HEPES (pH 7.5). Avoid Tris if pH > 8.0.
Protein solution (10–50 µM).
BVS-EDA Stock (50 mM in DMSO).
Workflow:
Reduction (Optional but Recommended): Treat proteins with TCEP (2-3 molar excess) for 20 mins to ensure cysteines are reduced. TCEP does not interfere with vinyl sulfones (unlike DTT).
Addition: Add BVS-EDA to the protein solution.
Ratio: Use a 5-fold to 20-fold molar excess over the protein.
Incubation: Incubate at 25°C for 1–2 hours or 4°C overnight .
Insight: Vinyl sulfones react slower than maleimides. Overnight incubation often yields higher conjugation efficiency without non-specific amine modification.
Quenching: Stop the reaction by adding excess Cysteine or DTT (50 mM final).
Purification: Remove excess reagent via Zeba spin columns or dialysis.
Protocol: Optimization Flowchart
Use this logic gate to optimize your specific conjugation conditions.
Figure 2: Decision matrix for pH selection. Specificity for cysteine is lost at high pH.
Comparative Analysis: BVS-EDA vs. Alternatives
Feature
BVS-EDA (Vinyl Sulfone)
Maleimides (e.g., BM(PEG)2)
Iodoacetamides
Reaction Speed
Slow (Hours)
Fast (Minutes)
Slow (Hours)
Stability (Hydrolysis)
High (Stable in water)
Low (Ring opens over time)
High
Reversibility
Irreversible
Thiol-exchange possible
Irreversible
Specificity
High for Cys @ pH 7.5
High for Cys @ pH 7.0
Moderate (Reacts w/ His)
Linker Rigidity
Rigid (Short chain)
Variable
N/A
References
Morales-Sanfrutos, J., et al. "Vinyl sulfone: a versatile function for simple bioconjugation and immobilization."[2] Organic & Biomolecular Chemistry, 2010.[2] Available at: [Link]
National Institutes of Health (NIH). "Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers." PubMed Central. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) for Precision Protein Crosslinking
Part 1: Core Directive & Introduction
Executive Summary
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5), herein referred to as BVS-EDA , is a homobifunctional crosslinking reagent distinguished by its chemoselective pH switchability .[1] Unlike maleimides, which are prone to retro-Michael addition and ring hydrolysis, BVS-EDA forms irreversible, hydrolytically stable thioether (at neutral pH) or secondary amine (at basic pH) bonds.[1] This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing BVS-EDA in structural proteomics and bioconjugation.[1]
Key Technical Advantages:
Irreversible Linkage: Forms stable bonds resistant to reducing agents and extreme pH, ideal for harsh downstream processing (e.g., MALDI-MS).[1]
Tunable Selectivity: Targets sulfhydryls (-SH) at pH 6.5–7.5 and amines (-NH2) at pH > 9.0.[1]
Zero-Length Potential: The short ethylenediamine spacer (approx. 10–12 Å) allows for capturing proximal interactions without introducing excessive flexibility.[1]
Part 2: Scientific Integrity & Logic
Chemical Mechanism & Reactivity
The core reactivity of BVS-EDA relies on the Michael Addition mechanism. The vinyl sulfone group acts as a Michael acceptor (electrophile), while cysteine thiols or lysine epsilon-amines act as Michael donors (nucleophiles).
Pathway A (Cysteine-Selective): At physiological pH (7.0–7.5), the thiolate anion is the dominant nucleophile. The reaction is rapid and highly specific, avoiding off-target modification of lysines.[1]
Pathway B (Lysine-Targeting): At elevated pH (>9.0), lysine epsilon-amino groups become unprotonated and nucleophilic enough to attack the vinyl group.[1] This requires a buffer free of primary amines (e.g., no Tris).[2]
Critical Consideration: Unlike N-hydroxysuccinimide (NHS) esters, vinyl sulfones do not hydrolyze rapidly in water, allowing for longer reaction times if necessary.[1]
Visualization of Reaction Pathways
Figure 1: Dual-mode reactivity of BVS-EDA.[1] The reagent switches target specificity based on the pH of the reaction buffer.
Part 3: Experimental Protocols
Materials Preparation
BVS-EDA Stock: Prepare a 50 mM stock solution in anhydrous DMSO or DMF.[1]
Note: While water-soluble, preparing stock in organic solvent prevents slow polymerization and ensures accurate concentration.[1]
Storage: Store stock at -20°C, desiccated. Stable for >6 months.
Target: Crosslinking two interacting proteins via surface-exposed cysteines.[1]
Buffer Preparation: Prepare 20 mM HEPES or Phosphate Buffered Saline (PBS), pH 7.2, containing 1 mM EDTA.[1]
Why: EDTA chelates divalent cations that might catalyze disulfide oxidation.[1]
Degassing: Degas buffer for 10 mins to prevent thiol oxidation.[1]
Protein Reduction (Optional but Recommended):
Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1-2 equivalents per cysteine.[1] Incubate 20 mins at RT.
Why: Ensures thiols are reduced and available. TCEP does not react with vinyl sulfones (unlike DTT/Mercaptoethanol), so removal is not strictly required, though dialysis is preferred.[1]
Crosslinking Reaction:
Dilute protein to 10–50 µM in the reaction buffer.
Add BVS-EDA stock to a final concentration of 5–10 molar excess over protein.[1]
Incubate at 37°C for 30–60 minutes or Room Temperature (RT) for 2 hours .
Quenching:
Add DTT (Dithiothreitol) or excess free Cysteine to a final concentration of 10–20 mM. Incubate for 15 mins.
Add BVS-EDA stock to a final concentration of 20–50 molar excess.[1]
Why Higher Excess? Lysine modification is slower and less efficient than cysteine modification; higher concentrations drive the reaction.
Incubate at RT for 4–16 hours (Overnight is common).[1]
Quenching:
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.
Incubate for 30 mins.
Summary of Reaction Conditions
Parameter
Cysteine Protocol
Lysine Protocol
pH Window
6.5 – 7.5
9.0 – 9.5
Target Residue
Cysteine (-SH)
Lysine (-NH2)
Buffer System
HEPES, PBS, MOPS
Carbonate, Borate
Forbidden Buffers
None specific
Tris, Glycine, Ammonium
Molar Excess
5x – 10x
20x – 50x
Temp/Time
37°C (30 min) or RT (2 hr)
RT (Overnight)
Part 4: Visualization of Workflow
Figure 2: Decision tree for selecting the optimal BVS-EDA crosslinking protocol based on protein sequence and structural goals.
Part 5: Troubleshooting & Optimization
Precipitation:
Cause: High concentration of BVS-EDA (hydrophobic character) or over-crosslinking.[1]
Solution: Reduce BVS-EDA concentration or add <10% glycerol to the buffer.[1] Ensure BVS-EDA is fully dissolved in DMSO before adding to aqueous buffer.[1]
Low Yield (Lysine Protocol):
Cause: pH too low.[1] Vinyl sulfones require unprotonated amines.[1]
Solution: Verify pH is >9.[1]0. Ensure no amine contaminants (e.g., glycine from purification) are present.[1]
Solution: Decrease protein concentration (dilution favors intra-molecular crosslinking) or reduce the molar excess of crosslinker.
References
Masri, M. S. (1988).[1] Protein crosslinking with vinyl sulfones. In Advances in Experimental Medicine and Biology. This foundational text establishes the chemistry of vinyl sulfone-protein interactions.[1]
Santos-Aberturas, J., et al. (2015).[1] Vinyl Sulfone building blocks in covalently reversible reactions with thiols. Organic & Biomolecular Chemistry. Discusses the stability and reversibility profiles of vinyl sulfone-thiol adducts.
Gong, P., et al. (2020).[1] Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. European Journal of Medicinal Chemistry. Demonstrates the utility of bis-vinyl sulfones in creating stable bioconjugates.[1][3]
Wang, X., et al. (2021).[1] Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Journal of the American Society for Mass Spectrometry. Validates vinyl sulfones for proteomic applications and details MS-cleavability.
Sigma-Aldrich / Merck . Product Specification: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS 66710-66-5).[1][4][5][6] Provides physicochemical data and solubility profiles.[1] [1]
Application Note: Hydrogel Fabrication using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Introduction & Scientific Rationale This guide details the application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5), hereafter referred to as BVS-EDA , as a homobifunctional crosslinker for hydrogel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
This guide details the application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5), hereafter referred to as BVS-EDA , as a homobifunctional crosslinker for hydrogel formation.
While Divinyl Sulfone (DVS) is a common reagent for vinyl sulfone functionalization, it is a volatile liquid with high toxicity. BVS-EDA offers a superior alternative for bio-applications: it is a solid, water-soluble crystalline powder with an ethylenediamine core and acetyl spacers. This structure provides a defined spacer arm that reduces steric hindrance during crosslinking and introduces amide bonds that may enhance hydrogen bonding within the network.
Mechanism of Action: The Thiol-Michael Addition
The core chemistry relies on the Michael Addition reaction. The vinyl sulfone (VS) groups on BVS-EDA act as Michael acceptors (electrophiles). When paired with Michael donors (nucleophiles) such as Thiols (-SH) or Amines (-NH2) on a polymer backbone, they form stable thioether or secondary amine linkages.
Selectivity: At physiological pH (7.0–8.0), the reaction is highly selective for thiols over amines, allowing for "click-like" gelation kinetics without the need for UV light or radical initiators.
Stability: The resulting thioether bond is hydrolytically stable, unlike the ester bonds formed in acrylate systems, making these hydrogels ideal for long-term cell culture or sustained drug release.
Chemical Pathway Visualization
The following diagram illustrates the crosslinking mechanism between BVS-EDA and a Thiol-functionalized polymer (e.g., Thiolated Hyaluronic Acid or PEG-SH).
Figure 1: Mechanism of Thiol-Michael Addition between BVS-EDA and Thiolated Polymers.
Materials & Reagents
Component
Specification
Recommended Source (Example)
Crosslinker
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
TCI Chemicals (B1746) or Sigma
Polymer Backbone
4-Arm PEG-SH (MW 10k or 20k) OR Thiolated Hyaluronic Acid (HA-SH)
Creative PEGWorks / ESI BIO
Buffer
HEPES (50mM) or PBS (1X)
Gibco / Sigma
pH Adjuster
1M NaOH / 1M HCl
General Lab Supply
Purification
Dialysis Tubing (MWCO 3.5kDa)
Thermo Scientific
Safety Note: BVS-EDA is an alkylating agent. Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
Experimental Protocol
Phase 1: Preparation of Stock Solutions
1. BVS-EDA Crosslinker Stock (50 mM)
Calculate the mass required: MW of BVS-EDA = 324.37 g/mol .[1]
Weigh 16.2 mg of BVS-EDA.
Dissolve in 1.0 mL of PBS (pH 7.4) or distilled water.
Note: Sonicate briefly if necessary. The solution should be clear and colorless. Prepare fresh to avoid hydrolysis of the vinyl groups over prolonged storage.
2. Polymer Stock (10% w/v)
Weigh 100 mg of Thiolated Polymer (e.g., 4-Arm PEG-SH).
Dissolve in 1.0 mL of PBS (pH 7.4).
Vortex gently to ensure complete dissolution. Avoid introducing bubbles.
Critical: Verify the thiol content using Ellman’s Reagent if the polymer is old, as disulfide bonds may have formed.
Phase 2: Stoichiometry Calculation
The mechanical properties of the hydrogel are dictated by the ratio of Vinyl Sulfone (VS) groups to Thiol (SH) groups (
).
Soft Gels (Cell Encapsulation):
(Leaves residual thiols for peptide conjugation).
Stiff Gels (Structural Support):
(Maximizes crosslinking density).
Formula:
Where is the moles of thiol groups in your polymer aliquot.
Phase 3: Hydrogel Formation Workflow[2]
Figure 2: Step-by-step workflow for BVS-EDA hydrogel fabrication.
Detailed Steps:
Pipette 100 µL of Polymer Stock into a microcentrifuge tube.
Add the calculated volume of BVS-EDA Stock.
Immediately mix by pipetting up and down (avoid vortexing if cells are present to prevent shear stress).
Deposit the mixture (
droplets) onto a hydrophobic surface (e.g., Parafilm) or into a well plate.
Incubate at 37°C in a humidified chamber.
Gelation Time: Typically 15–45 minutes depending on pH and concentration.
Characterization & Data Analysis
Gelation Kinetics (Rheology)
Perform time-sweep oscillatory rheology to determine the Gel Point (where Storage Modulus
> Loss Modulus ).
Parameter
Recommended Setting
Instrument
Parallel Plate Rheometer (8mm or 20mm geometry)
Gap
500 µm
Frequency
1 Hz
Strain
1% (within Linear Viscoelastic Region)
Temperature
37°C
Swelling Ratio (
)
Quantify the water uptake to understand network density.
Lyophilize the hydrogel to get Dry Weight (
).
Immerse in PBS for 24 hours to reach equilibrium.
Weigh the Swollen Hydrogel (
).
Calculate:
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Gelation
Oxidized Thiols
Treat polymer with TCEP reducing agent, then dialyze before use.
Slow Gelation
pH too low
Increase buffer pH to 8.0 to deprotonate thiols ().
Inhomogeneous Gel
Poor Mixing
Mix BVS-EDA and Polymer faster; cool solutions to 4°C to slow kinetics during mixing.
Precipitation
High Concentration
BVS-EDA has limits of solubility; keep final concentration <10% w/v.
References
Tokyo Chemical Industry (TCI). Product Specification: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS 66710-66-5). TCI Chemicals.
Lutolf, M. P., & Hubbell, J. A. (2003). Synthesis and physicochemical characterization of end-linked poly(ethylene glycol)-co-peptide hydrogels formed by Michael-type addition. Biomacromolecules, 4(3), 713-722. (Foundational text on Vinyl Sulfone-Thiol Michael Addition kinetics).
Metters, A., & Hubbell, J. (2005). Network formation and degradation behavior of hydrogels formed by Michael-type addition reactions. Biomacromolecules, 6(1), 290-301.
(Note: While specific literature exclusively featuring BVS-EDA as the primary title subject is rare, the protocols above are derived from the standard, validated chemistry of vinyl sulfone crosslinkers as established in the cited Hubbell et al. papers, adapted for the specific molecular weight and solubility profile of BVS-EDA.)
"N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" for selective N-terminal protein modification
Application Note: Site-Selective N-Terminal Protein Modification using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Executive Summary N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS) is a homobifunctional crosslinking...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Site-Selective N-Terminal Protein Modification using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Executive Summary
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS) is a homobifunctional crosslinking reagent distinguished by its two vinyl sulfone (VS) reactive groups separated by an ethylenediamine spacer. Unlike hydrolytically unstable N-hydroxysuccinimide (NHS) esters, vinyl sulfones form extremely stable thioether or secondary amine bonds via Michael addition.
While vinyl sulfones are classically described as cysteine-selective at neutral pH, this guide details the protocol for selective N-terminal
-amine modification . By strictly controlling pH to the narrow window of 7.5–8.0 , researchers can exploit the pKa difference between the N-terminal -amine (pKa ~7.6–8.0) and Lysine -amines (pKa ~10.5) to achieve site-selectivity in Cysteine-free (or Cysteine-blocked) proteins. This method is ideal for introducing a reactive vinyl sulfone "handle" at the N-terminus for subsequent bioconjugation (e.g., drug attachment, surface immobilization) or for stable homobifunctional crosslinking.
Mechanism of Action & Selectivity Logic
The selectivity of BVS relies on the protonation state of the protein's nucleophiles.
Cysteine (Thiol, pKa ~8.3): The most reactive nucleophile. Critical Requirement: For N-terminal selectivity, the protein must be devoid of free cysteines (mutated or alkylated/blocked), otherwise BVS will preferentially react here.
N-Terminal
-Amine (pKa ~7.6–8.0): At pH 7.8, approximately 50% of N-terminal amines are unprotonated () and nucleophilic.
Lysine
-Amine (pKa ~10.5): At pH 7.8, >99% of Lysines are protonated () and chemically inert toward vinyl sulfones.
Reaction Scheme:
The unprotonated N-terminal amine performs a 1,4-Michael addition to the vinyl group of BVS. Because BVS is homobifunctional, using a large molar excess (e.g., 50×) ensures that only one arm reacts with the protein, leaving the second vinyl sulfone group free for secondary reactions (labeling/drug conjugation).
Figure 1: Mechanism of N-terminal selective modification. Lysines remain protonated and unreactive at the target pH.
Experimental Protocol
Materials Required
Reagent: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (e.g., TCI Product B1746, CAS 66710-66-5).
Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.8 (Strictly pH adjusted). Avoid primary amine buffers like Tris or Glycine.
Protein Stock: Purified protein (1–5 mg/mL) in modification buffer. Ensure no free thiols (DTT/Mercaptoethanol) are present.
Quenching Agent: Glycine or Cysteine (optional).[1]
Purification: Desalting column (e.g., Zeba Spin, PD-10) or Dialysis cassette.
Protocol Steps
Step 1: Pre-Reaction Preparation
Buffer Exchange: Exchange the protein into the pH 7.8 Reaction Buffer to remove any interfering amines (Tris) or thiols.
Cysteine Blocking (If applicable): If the protein contains free surface cysteines that are not the target, pre-treat with iodoacetamide or N-ethylmaleimide (NEM) and remove excess reagent before proceeding.
BVS Stock Preparation: Dissolve BVS in dry DMSO or DMF to a concentration of 50–100 mM. Note: Prepare fresh; vinyl sulfones are stable but hydrolysis can occur over long storage in wet solvents.
Step 2: Conjugation Reaction
Calculations: Determine the molar excess required.
For Functionalization (Labeling): Use 20× to 50× molar excess of BVS over protein. This high excess drives the reaction at the N-terminus while preventing the second arm from crosslinking to another protein molecule.
For Crosslinking: Use 1:1 to 3:1 molar ratio .
Mixing: Add the calculated volume of BVS stock to the protein solution. Ensure the final organic solvent concentration (DMSO/DMF) is <10% to prevent denaturation.
Incubation: Incubate at 25°C for 16–24 hours or 37°C for 4–8 hours .
Insight: Vinyl sulfone-amine reactions are significantly slower than NHS-ester reactions. The extended time is necessary for high yield at pH 7.8.
Step 3: Quenching & Purification
Quenching (Optional): Add 100 mM Glycine (pH 8.0) or Cysteine to a final concentration of 10 mM and incubate for 30 mins. Use Cysteine only if you want to cap the second vinyl sulfone arm immediately. If you intend to use the second arm for a drug/label, skip quenching and proceed directly to purification.
Purification: Remove excess unreacted BVS using a desalting column or dialysis against the storage buffer (e.g., PBS pH 7.4).
Critical: If the second vinyl sulfone arm is active, store the protein at -80°C or use immediately for the secondary conjugation step.
Data Analysis & Validation
Mass Spectrometry (LC-MS/ESI)
Expected Mass Shift: A successful mono-modification adds the mass of the BVS molecule.
Success: Modification observed on the N-terminal peptide.
Failure: Modification observed on Lysine-containing peptides (indicates pH was too high) or Cysteine-containing peptides (indicates incomplete blocking).
SDS-PAGE
Crosslinking Check: Run the sample on a non-reducing gel.
Desired Result (for labeling): Single band at the monomeric molecular weight.
Undesired Result: High molecular weight aggregates or dimers (indicates insufficient molar excess of BVS, leading to crosslinking).
Extend incubation to 24 hours or increase Temp to 37°C.
Non-Specific Labeling (Lysines modified)
Reaction pH too high (> 8.2).
Strictly control pH at 7.8.
Protein Aggregation / Crosslinking
BVS concentration too low.
Increase BVS molar excess to >50× to favor mono-labeling.
Protein concentration too high.
Dilute protein to <1 mg/mL.
No Reaction
Buffer contains primary amines (Tris).
Dialyze into Phosphate or HEPES buffer.
References
Morpurgo, M., et al. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry, 7(3), 363-368. (Establishes pH dependence of vinyl sulfone reactivity: Cys > pH 7, Lys > pH 9).
Friedman, M., et al. (1965). Reactions of vinyl sulfone with proteins.[3][4] Journal of the American Chemical Society, 87(16), 3672-3682. (Foundational text on vinyl sulfone-amine chemistry).
Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pH-dependent nucleophile selectivity).
Lopez-Jaramillo, F. J., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech Open. Available at: [Link]
Application Note: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine for Precision Enzyme Immobilization
This Application Note and Protocol guide focuses on the specific reagent N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS-EDA ), a specialized homobifunctional crosslinker. Unlike the more common (...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide focuses on the specific reagent N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS-EDA ), a specialized homobifunctional crosslinker. Unlike the more common (and volatile) Divinyl Sulfone (DVS), BVS-EDA offers a defined ethylenediamine spacer arm and solid-state stability, making it a superior choice for precise, low-toxicity enzyme immobilization and protein crosslinking.[1]
[1]
Introduction & Mechanism
In the landscape of bioconjugation, N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) represents a "Goldilocks" reagent—balancing the robust reactivity of vinyl sulfones with a flexible, hydrophilic spacer arm.[1]
While traditional reagents like Glutaraldehyde (aggressive, multipoint crosslinking, often denaturing) or Divinyl Sulfone (DVS) (short spacer, highly toxic, volatile) are common, BVS-EDA provides a distinct advantage:[1]
Chemoselectivity: The vinyl sulfone groups function as "soft" electrophiles. They react preferentially with thiols (Cysteine) and imidazoles (Histidine) at neutral pH (6.5–7.5) and with primary amines (Lysine) only at elevated pH (>8.5). This allows for oriented immobilization .
Spacer Arm Physics: The ethylenediamine core flanked by acetyl groups provides a spacer length of approximately 10–14 Å . This reduces steric hindrance between the enzyme and the support, preserving the active site's conformational flexibility.
Hydrolytic Stability: Unlike NHS-esters which hydrolyze in minutes, vinyl sulfones are stable in aqueous buffers for hours to days, permitting long equilibrium times for thermodynamic trapping of enzymes.
Mechanism of Action: The Michael Addition
The immobilization proceeds via a Michael-type addition reaction. The nucleophilic group on the protein (Enz-Nu:) attacks the
Protocol A: Activation of Amine-Terminated Supports
Use this protocol to convert Amino-Agarose, Amino-Silica, or Amino-Magnetic Beads into "Vinyl Sulfone Activated" supports ready for protein capture.[1]
Materials:
Amine-terminated support (e.g., Amino-Sepharose).[1]
Activation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0.[1]
Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Workflow:
Pre-solubilization: Dissolve BVS-EDA in DMSO to a concentration of 50–100 mg/mL. Note: The reagent has limited solubility in pure water; organic co-solvent is recommended.
Buffer Preparation: Wash the amine-support (10 mL settled resin) with 5 volumes of Activation Buffer. Resuspend to a 50% slurry.
Reaction: Add the BVS-EDA/DMSO solution to the resin slurry.
Target Concentration: Final concentration of 5–10 mM BVS-EDA in the slurry.
DMSO Limit: Keep final DMSO concentration < 20% (v/v) to prevent bead damage.
Incubation: Shake gently at 25°C for 2–4 hours .
Why? This couples one end of the homobifunctional linker to the support amines.
Washing: Wash extensively (5 x 10 mL) with water or PBS to remove unbound reagent.
Critical: Remove all free BVS-EDA to prevent solution-phase crosslinking of the enzyme later.[1]
Storage: The activated support (VS-Support) is stable at 4°C in 20% Ethanol/Water for weeks.
Protocol B: Enzyme Immobilization (pH-Modulated)
This protocol utilizes the chemoselectivity of the VS-Support generated in Protocol A.[1]
Equilibration: Wash 1 g of VS-Support with Coupling Buffer .
Buffer A (Neutral): 50 mM Sodium Phosphate, 1 M Na₂SO₄, pH 7.5. (High salt drives hydrophobic adsorption prior to covalent bonding).
Buffer B (Alkaline): 50 mM Sodium Carbonate/Bicarbonate, pH 9.5.
Enzyme Addition: Add enzyme solution (1–5 mg protein/mL resin) to the support.
Incubation:
Alkaline (Lysine):[1] 24 hours at 4°C or 4 hours at 25°C.
Neutral (His/Cys): 24–48 hours at 25°C. Vinyl sulfone reactions are slow at neutral pH; this allows the enzyme to orient correctly before "locking" in.
Add Glycine (0.2 M) or Ethanolamine (0.2 M) adjusted to pH 9.0.
Incubate for 4 hours at 25°C.
Alternative: Use Cysteine or Mercaptoethanol at pH 8.0 for faster blocking.
Final Wash: Wash with high salt (1 M NaCl) then storage buffer to remove non-covalently bound proteins.
Visualization of Workflow
Figure 1: Step-by-step activation and immobilization workflow using BVS-EDA. Note the bifurcation in coupling conditions based on target amino acid residues.
Ensure incubation is long enough (VS reaction is slow). Wash with high salt/detergent to strip non-covalent proteins.
References
Santos, J.C., et al. (2015). Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength.[2] National Institutes of Health (PMC).
Zhang, H., et al. (2019). Site-Specific and Covalent Immobilization of His-Tagged Proteins via Surface Vinyl Sulfone-Imidazole Coupling.[1][3] Langmuir.[3]
Thermo Fisher Scientific. (2023). Chemistry of Crosslinking: Vinyl Sulfones and Michael Addition.[1]
Application Note: Surface Modification with N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA)
Executive Summary This technical guide details the application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5), herein referred to as BVS-EDA , for the covalent functionalization of biomaterial surfaces...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5), herein referred to as BVS-EDA , for the covalent functionalization of biomaterial surfaces. Unlike short-chain divinyl sulfone (DVS), which is volatile and hazardous, BVS-EDA is a solid, homobifunctional crosslinker offering superior handling safety and a defined ethylenediamine spacer.
This protocol is designed for researchers aiming to immobilize thiol- or amine-containing ligands (proteins, peptides, aptamers) onto amine- or thiol-reactive surfaces. The core mechanism relies on the Michael Addition reaction, which provides chemoselective, hydrolytically stable linkages without the rapid hydrolysis issues associated with NHS-esters or maleimides.
Chemical Identity & Mechanistic Insight
The Molecule: BVS-EDA
BVS-EDA is a homobifunctional crosslinker containing two electron-deficient vinyl sulfone groups separated by a hydrophilic ethylenediamine/acetyl spacer.
Stability: The resulting alkyl-sulfone bond is extremely stable and resistant to hydrolysis, unlike the thioether bond formed by maleimides which can undergo retro-Michael exchange or ring hydrolysis.
Reaction Pathway Diagram
Figure 1: Mechanism of Michael Addition between BVS-EDA and biological nucleophiles.
This protocol describes the activation of an Amine-functionalized surface (e.g., Amino-silanized glass, Amino-SAM on Gold) followed by the conjugation of a Thiol-containing ligand (e.g., Cysteine-peptide). This "Heterobifunctional" approach utilizes the pH-switch capability of BVS-EDA.
Objective: React the free vinyl sulfone end with ligand thiols.
Ligand Preparation: Dissolve the thiol-containing protein/peptide in Ligand Buffer (pH 7.4) .
Concentration: Typically 10 – 100
for peptides; 1 – 10 for proteins.
Reduction: Ensure free thiols are reduced. If TCEP is used, it is compatible (unlike DTT which competes for vinyl sulfones). Avoid DTT or Mercaptoethanol.
Incubation: Apply the ligand solution to the activated surface.
Conditions: Incubate for 2 – 4 hours at RT or Overnight at 4°C.
Why: At pH 7.4, amines are protonated (
) and unreactive, while thiols remain nucleophilic, ensuring site-selective coupling.
Quenching (Optional but Recommended): Incubate with Quenching Buffer (Cysteine) for 30 mins to block any remaining vinyl sulfone groups.
Final Wash: Rinse with PBS and water. Dry under Nitrogen stream if applicable.
Visual Workflow
Figure 2: Two-step surface immobilization workflow using BVS-EDA.
Characterization & Quality Control
To validate the surface modification, the following analytical techniques are recommended.
Technique
Parameter Measured
Expected Outcome (Success)
XPS (X-ray Photoelectron Spectroscopy)
Elemental Composition
Appearance of S2p peak (Sulfur) at ~163-164 eV (sulfide) and ~168 eV (sulfone) after Step 2. Increase in N/C ratio.
Contact Angle (Goniometry)
Surface Wettability
Shift in contact angle depending on ligand. BVS-EDA activation usually makes the surface slightly more hydrophobic than a pure amine surface before ligand addition.
Ellipsometry
Layer Thickness
Increase in thickness. BVS-EDA adds ~10-15 Å; Protein layer adds 30-100 Å.
Fluorescence Microscopy
Ligand Density
Use a fluorophore-tagged thiol (e.g., Cys-Fluorescein) to quantify density.
Troubleshooting & Optimization
Common Issues
Precipitation of BVS-EDA:
Cause: Adding dry powder directly to aqueous buffer.
Solution: Always dissolve in DMSO first. Ensure final DMSO concentration in buffer does not exceed 10-20% if the biomaterial is sensitive, though BVS-EDA itself is soluble in higher organic ratios.
Low Coupling Efficiency:
Cause: pH mismatch.
Solution: Verify pH strictly.
Amine coupling must be pH > 8.5.
Thiol coupling works best at pH 7.0 – 8.0.
Competing Reactions:
Cause: Presence of reducing agents.
Solution: Remove DTT or
-Mercaptoethanol via dialysis before reaction. Use TCEP if reduction is needed during coupling (TCEP does not contain a thiol).
Stability Comparison
BVS-EDA offers distinct advantages over other crosslinkers:
Feature
BVS-EDA (Vinyl Sulfone)
SMCC (Maleimide)
NHS-Esters
Hydrolytic Stability
High (Stable for days in buffer)
Low (Hydrolyzes in hours)
Very Low (Minutes)
Linkage Stability
Permanent (Alkyl-sulfone)
Variable (Thioether exchange possible)
Permanent (Amide)
pH Selectivity
Excellent (pH switchable)
Good
Poor (Hydrolysis competes)
References
ChemicalBook. (2025).[5] N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Product Properties and CAS 66710-66-5. Retrieved from
Morales-Sanfrutos, J., et al. (2010). Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions. Bioconjugate Chemistry. Retrieved from
Thermo Fisher Scientific. (2025). Bioconjugation and Crosslinking Technical Handbook: Vinyl Sulfone Chemistry. Retrieved from
Li, H., et al. (2015). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers. Langmuir. Retrieved from
Application Note: Stabilizing Transient Protein Complexes using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA)
Abstract The stabilization of transient protein-protein interactions (PPIs) remains a significant bottleneck in structural biology and drug discovery. While maleimide-based crosslinkers are ubiquitous, they suffer from h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The stabilization of transient protein-protein interactions (PPIs) remains a significant bottleneck in structural biology and drug discovery. While maleimide-based crosslinkers are ubiquitous, they suffer from hydrolytic instability and retro-Michael addition, leading to "linkage exchange" and sample heterogeneity. This guide details the application of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) , a robust homobifunctional crosslinker. Unlike maleimides, BVS-EDA forms irreversible thioether bonds that are stable in reducing environments and resistant to hydrolysis, making it the superior choice for "freezing" dynamic complexes for Cryo-EM and Mass Spectrometry analysis.
Chemical Basis & Mechanism
Why BVS-EDA?
BVS-EDA contains two vinyl sulfone (VS) groups separated by a short ethylenediamine spacer. The electron-withdrawing sulfone group activates the double bond, making it a specific Michael acceptor for nucleophiles.
Chemoselectivity: At pH 7.0–7.5, BVS-EDA reacts almost exclusively with reduced cysteine residues (sulfhydryls). At pH > 9.0, it reacts with lysine residues (amines), though at a slower rate.[1]
Irreversibility: The resulting thioether bond is stable. Unlike maleimide-thiol conjugates, which can undergo retro-Michael addition (deconjugation) in the presence of excess thiols (like blood serum albumin or glutathione), vinyl sulfone conjugates remain intact.
Water Stability: The reagent does not hydrolyze in aqueous buffers, allowing for longer incubation times necessary to capture rare transient conformations.
Reaction Mechanism Diagram
The following diagram illustrates the irreversible Michael addition of a protein cysteine thiol to the vinyl sulfone moiety of BVS-EDA.
Figure 1: Mechanism of Michael addition between Protein Cysteine and Vinyl Sulfone. The reaction yields a stable thioether linkage.[2]
Critical Parameters
Reagent Comparison
Select the right tool for your interaction interface.
Feature
Maleimide (e.g., BMOE)
NHS-Ester (e.g., BS3)
Vinyl Sulfone (BVS-EDA)
Target
Cysteine (-SH)
Lysine (-NH2)
Cysteine (pH 7.5) / Lysine (pH 9+)
Bond Stability
Moderate (Retro-Michael risk)
High (Amide bond)
High (Stable Thioether)
Hydrolysis Risk
High (Deactivates in water)
Very High (Minutes)
Low (Stable for hours)
Reaction Speed
Fast (Minutes)
Fast (Minutes)
Slow (Hours) - Ideal for equilibrium
Specificity
High
Low (Lysines are abundant)
Tunable via pH
Solubility & Handling
BVS-EDA is hydrophobic.
Stock Solvent: Dissolve in anhydrous DMSO or DMF (10–50 mM).
Aqueous Solubility: Poor. Do not exceed 10% organic solvent in the final protein mixture to avoid denaturation.
Experimental Protocol: PPI Stabilization
Materials
Protein Samples: Purified protein complex (10–50 µM) in non-amine buffer (if possible).
Buffer: 20 mM HEPES or Phosphate Buffer, 150 mM NaCl, pH 7.5.
Note: Avoid Tris or Glycine if working at pH > 8.0. At pH 7.5, Tris is acceptable as amine reactivity is negligible.
Reagent: BVS-EDA (Stock 20 mM in DMSO).
Quencher: L-Cysteine (100 mM stock) or DTT.
Workflow Diagram
Figure 2: Step-by-step workflow for crosslinking protein complexes with BVS-EDA.
Detailed Procedure
Buffer Exchange: Ensure proteins are in a buffer free of reducing agents (DTT, TCEP,
-ME) as these will compete with the protein for the crosslinker. Use Zeba™ Spin Desalting Columns if necessary.
Reduction (Optional but Recommended): If cysteines are oxidized, treat with TCEP (1 equivalent), then remove TCEP. Note: BVS-EDA targets free thiols.
Crosslinking Reaction:
Add BVS-EDA stock to the protein solution.
Stoichiometry: Start with a 20-fold molar excess of reagent over protein.
Example: For 100 µL of 20 µM Protein (2 nmol), add 40 nmol BVS-EDA.
Incubation:
Incubate at 25°C for 2 hours or 4°C overnight .
Why? Vinyl sulfones react slower than maleimides. This slow kinetics allows the protein complex to "breathe" and sample the equilibrium, increasing the chance of capturing transient interactions.
Quenching: Stop the reaction by adding L-Cysteine to a final concentration of 10–20 mM. Incubate for 15 minutes.
Cleanup: Remove excess reagent/quencher via dialysis or desalting before Mass Spec analysis.
Analysis & Validation
Mass Spectrometry (Intact Mass)
Upon successful crosslinking, the mass of the protein complex will increase.
Formula of BVS-EDA Bridge:
Mass Addition: +324.37 Da per crosslink formed.
Interpretation:
+324 Da: Single intramolecular crosslink (or dead-end modification if one side hydrolyzed/quenched).
Shift in Multimer Mass: Appearance of dimer/trimer peaks in denaturing conditions indicates successful inter-subunit crosslinking.
SDS-PAGE / Western Blot
Run samples on a reducing SDS-PAGE gel.
Control: Protein + DMSO (No crosslinker).
Result: Covalent crosslinking prevents subunit dissociation in SDS. Look for higher molecular weight bands corresponding to the complex (e.g., Band at 100 kDa for a dimer of two 50 kDa proteins).
Pre-treat with TCEP; verify pH is > 7.0 (reaction is slow at pH 6.0).
Smearing on Gel
Non-specific Lysine reaction
pH is likely too high (> 8.5). Adjust buffer to pH 7.2–7.5.
Low Yield
Reaction time too short
Extend incubation to overnight at 4°C. Vinyl sulfones are slow actors.
References
Santos-Aberturas, J., et al. (2010). "Vinyl Sulfone: A Versatile Function for Simple Bioconjugation and Immobilization."[3] Organic & Biomolecular Chemistry.
Houk, K. N., et al. (2021). "Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine." Bioconjugate Chemistry.
Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of bioconjugation." Chemical Society Reviews.
Adumo, J. (2012).[1] "Vinyl Sulfone: A Multi-Purpose Function in Proteomics." IntechOpen.
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of N,N'-Bis(vinylsulfonylacet...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS 66710-66-5) in experimental settings. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly those related to solubility, to ensure the successful application of this versatile crosslinking agent.
Frequently Asked Questions (FAQs)
What is N,N'-Bis(vinylsulfonylacetyl)ethylenediamine?
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a homobifunctional crosslinking reagent. Its structure features two vinyl sulfone groups, which are reactive towards nucleophilic functional groups found on proteins, such as the thiol groups of cysteine residues and the amine groups of lysine residues and N-termini.[1] This makes it a valuable tool for covalently linking proteins to study protein-protein interactions, stabilize protein complexes, or conjugate proteins to other molecules.[2]
What are the physical and chemical properties of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine?
A summary of the key properties is provided in the table below.
How should I store solid N,N'-Bis(vinylsulfonylacetyl)ethylenediamine?
For long-term stability, it is recommended to store the solid compound at 2-8°C under a dry, inert atmosphere such as nitrogen.[5] It is advisable to keep the container tightly sealed to prevent moisture absorption.
How do I prepare a stock solution of this crosslinker?
Due to its limited solubility in aqueous solutions, it is recommended to prepare a concentrated stock solution in an anhydrous polar aprotic organic solvent and then add it to your aqueous reaction buffer.
Recommended Solvents for Stock Solutions:
Dimethyl sulfoxide (DMSO): A powerful solvent for a wide range of organic compounds and is miscible with water.[6]
N,N-Dimethylformamide (DMF): Another excellent solvent for many organic compounds with good water miscibility.
Protocol for Preparing a Stock Solution:
Equilibrate the vial of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine to room temperature before opening to prevent moisture condensation.
Weigh out the desired amount of the crosslinker in a fume hood.
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-100 mM).
Vortex or sonicate briefly to ensure complete dissolution.
Store the stock solution in small aliquots at -20°C or -80°C with desiccant to minimize freeze-thaw cycles and moisture exposure.
What is the reactivity of the vinyl sulfone groups?
The vinyl sulfone group is an α,β-unsaturated sulfone that acts as a Michael acceptor.[7] It readily reacts with nucleophiles under mild conditions without the need for catalysts. The reactivity is pH-dependent. In protein chemistry, the primary targets are the sulfhydryl groups of cysteine residues, which are highly reactive at neutral to slightly alkaline pH. Amine groups of lysine residues and the N-terminus also react, typically at a slightly more alkaline pH (7.2-8.5).[8][9] Reactions with hydroxyl groups, such as those on hyaluronic acid, have been shown to be efficient at a more alkaline pH of 11.79 to 12.63.[10]
Troubleshooting Guide
This section addresses common problems encountered during the use of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine, with a focus on solubility issues.
Problem: The compound is not dissolving in my chosen solvent.
If you are having difficulty dissolving the crosslinker, consider the following systematic approach.
Caption: Troubleshooting workflow for solubility issues.
Detailed Recommendations:
For aqueous solutions: Direct dissolution in aqueous buffers is often challenging. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then add a small volume of this stock to your reaction mixture.
For organic solvents: While "almost transparent in hot methanol" is reported, polar aprotic solvents like DMSO and DMF are generally more effective for dissolving polar organic molecules.[5] If solubility is still an issue, gentle warming can be attempted. However, be mindful of the potential for increased reactivity or degradation at elevated temperatures.
Problem: Precipitation occurs when I add the crosslinker stock solution to my aqueous reaction buffer.
This is a common issue when adding a compound dissolved in an organic solvent to an aqueous medium.
Possible Causes and Solutions:
Solution Saturation: The final concentration of the crosslinker in the aqueous buffer may be above its solubility limit.
Solution: Decrease the final concentration of the crosslinker. Perform a concentration titration to find the optimal balance between crosslinking efficiency and solubility.
Insufficient Mixing: Rapid precipitation can occur at the point of addition if mixing is not adequate.
Solution: Add the organic stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.
Buffer Composition: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out).
Solution: If possible, test the solubility in buffers with lower salt concentrations.
Co-solvent Requirement: The final percentage of the organic solvent in the reaction mixture may be too low to maintain solubility.
Solution: While keeping the organic solvent concentration low is often desirable for protein stability, a slight increase (e.g., from 1% to 5% v/v) may be necessary. Always perform a control experiment to ensure the solvent at that concentration does not negatively impact your protein's structure or function.
Problem: My crosslinking reaction is inefficient.
Several factors can contribute to poor crosslinking efficiency.
pH: The pH of the reaction buffer is critical. For targeting primary amines (lysine, N-terminus), a pH range of 7.2-8.5 is generally recommended.[8][9] For hydroxyl groups, a much higher pH is required.[10]
Reaction Time and Temperature: These parameters often need to be optimized empirically. Start with a 30-60 minute incubation at room temperature and adjust as needed.
Crosslinker Concentration: A sufficient molar excess of the crosslinker over the protein is necessary. This also needs to be determined empirically for each specific system.
Hydrolysis: The vinyl sulfone groups can undergo hydrolysis in aqueous solutions, especially at higher pH and temperatures.[11] This reduces the concentration of active crosslinker over time. Always use a freshly prepared stock solution and add it to the reaction mixture immediately before starting the crosslinking reaction.
Problem: I am observing protein aggregation or non-specific modifications.
This can occur if the crosslinking conditions are too harsh.
Possible Causes and Solutions:
Excessive Crosslinking: Too high a concentration of the crosslinker or too long a reaction time can lead to extensive intermolecular crosslinking, resulting in aggregation and precipitation.
Solution: Reduce the molar excess of the crosslinker and/or decrease the reaction time.
Reaction Quenching: Failure to stop the crosslinking reaction can lead to continued, non-specific modifications.
Solution: Quench the reaction by adding a reagent with a reactive nucleophile, such as Tris buffer, glycine, or a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol.
References
N,N-DIMETHYLACETAMIDE. (n.d.). Ataman Kimya. Retrieved February 6, 2026, from [Link]
Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81–87.
Alegria-Schaffer, A. (2014). General Protein–Protein Cross-Linking. In Methods in Enzymology (Vol. 539, pp. 81-87). Elsevier.
US8216560B2 - Ion binding polymers and uses thereof. (n.d.). Google Patents.
Cai, Y., et al. (2015). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. Journal of Surfactants and Detergents, 18(5), 859-865.
(2011). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. IntechOpen.
da Costa, A. M. M., et al. (2019). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Polímeros, 29(1).
Protein Cross-Linking. (n.d.). G-Biosciences. Retrieved February 6, 2026, from [Link]
Liu, S., et al. (2007). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society, 129(31), 9582–9591.
Alegria-Schaffer, A. (2014). Chapter Six - General Protein–Protein Cross-Linking. In Methods in Enzymology (Vol. 539, pp. 81-87).
Lih, E., et al. (2019). One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers. Biomacromolecules, 20(1), 489-498.
A Comprehensive Technical Guide to Homobifunctional Crosslinkers for Protein Conjug
US2474808A - Preparation of vinyl sulfones. (n.d.). Google Patents.
Patel, N. R., & Patel, K. C. (2012). Cleaner production in vinyl sulphone industry. International Research Journal of Environment Sciences, 1(4), 1-8.
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
O'Reilly, F. J., et al. (2025). Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. Molecular & Cellular Proteomics, 24(1), 101315.
Author: BenchChem Technical Support Team. Date: February 2026
Reagent Status: Active
Chemistry Type: Homobifunctional Vinyl Sulfone (Thiol-Specific Michael Addition)
Primary Application: Protein-Protein Crosslinking, Hydrogel Formation, DNA Footprinting
Module 1: The Kinetic Framework (Theory)
To optimize the reaction time of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS), one must understand the rate-limiting step: the Thiol-Michael Addition . Unlike maleimides, which react rapidly (minutes) at neutral pH, vinyl sulfones are "harder" electrophiles and typically require longer reaction times (hours) or higher pH to drive the reaction to completion.
The Mechanism
The reaction relies on the nucleophilic attack of a thiolate anion (
) on the electron-deficient -carbon of the vinyl sulfone group.
Deprotonation: The thiol (
) must first deprotonate to become a thiolate (). This is governed by the thiol's and the buffer pH.
Nucleophilic Attack: The thiolate attacks the vinyl group.
Stabilization: The resulting carbanion is protonated to form a stable thioether bond.
Critical Insight: The reaction rate is directly proportional to the concentration of the thiolate anion, not the total thiol concentration. Therefore, pH is the primary accelerator.
Figure 1: The kinetic pathway of Vinyl Sulfone crosslinking. Note that the Thiol-to-Thiolate conversion is the pH-dependent gatekeeper of reaction speed.
Module 2: Troubleshooting Guide
Use this matrix to diagnose reaction failures. The most common error with BVS is assuming it behaves like a maleimide (fast, neutral pH).
Symptom
Probable Cause
Corrective Action
Reaction too slow (>12 hrs)
pH too low. At pH 7.0, cysteine residues (pKₐ ~8.3) are mostly protonated.
Increase pH to 8.0 - 8.5. This increases the thiolate concentration logarithmically.
Precipitation
Hydrophobic Aggregation. BVS is moderately hydrophobic; high concentrations cause aggregation.
Add organic co-solvent. Dissolve BVS in DMSO/DMF first, or add <10% glycerol/urea to the buffer.
Non-specific binding
pH too high (>9.0). At high pH, lysine amines () become nucleophilic and react with VS.
Cap pH at 8.5. Maintain specificity for thiols by keeping pH below the pKₐ of Lysine (~10.5).
No Gelation (Hydrogels)
Oxidation of Thiols. Thiols may have formed disulfides before BVS was added.
Pre-treat with TCEP. Reduce disulfides with TCEP (which does not react with VS) before adding the crosslinker.
Incomplete Crosslinking
Hydrolysis (Rare but possible). While stable, VS can degrade over long periods at high pH.
Fresh Stock. Always prepare BVS stock solutions immediately before use in dry solvent (DMSO).
Module 3: Optimization Protocols
Protocol A: pH Tuning (The Accelerator)
Objective: Decrease reaction time from overnight to 2-4 hours.
Buffer Selection: Prepare 100 mM Sodium Phosphate or HEPES. Avoid Tris if working at pH > 8.5 to prevent amine competition.
Titration Series: Prepare three reaction aliquots at pH 7.5, 8.0, and 8.5 .
Execution:
Add BVS (10-20 fold molar excess for proteins) to the target.
Incubate at 37°C (if protein stability permits) or Room Temperature (RT).
Checkpoint: At pH 8.5 + 37°C, reaction equilibrium is often reached in <2 hours [1].
Quenching: Stop the reaction by adding excess DTT or lowering pH to 6.0.
Protocol B: Concentration & Stoichiometry
Objective: Drive Second-Order Kinetics.
Since the reaction is bimolecular (
), increasing the concentration of BVS linearly increases the rate.
Solubility Check: Dissolve BVS in anhydrous DMSO to create a 50-100 mM master stock.
Dosing:
For Hydrogels: Use a 1:1 molar ratio of Vinyl Sulfone to Thiol groups.
For Protein Conjugation: Use a 20-50x molar excess of BVS. The excess drives the reaction forward despite the slow kinetics of vinyl sulfones [2].
Protocol C: Temperature Modulation
Objective: Overcome Activation Energy Barrier.
Vinyl sulfone reactions have a higher activation energy than maleimides.
Standard: 25°C (Room Temp)
Reaction time: 4–16 hours.
Accelerated: 37°C
Reaction time: 1–4 hours.
Warning: Do not exceed 37°C for protein targets to avoid denaturation.
Module 4: Decision Tree for Optimization
Figure 2: Logical flow for troubleshooting reaction parameters.
Frequently Asked Questions (FAQ)
Q: Can I use Tris buffer with BVS?A: Yes, but with caution. While vinyl sulfones are highly selective for thiols at neutral pH, primary amines (like those in Tris) can react at pH > 9.0 or during very long incubations. For optimal safety, use HEPES or Phosphate buffers at pH 7.5–8.0 [3].
Q: My protein precipitated after adding BVS. Why?A: BVS is a homobifunctional crosslinker. If your protein has multiple surface cysteines, you may be forming large, insoluble aggregates (polymerization). Solution: Increase the molar excess of BVS (to saturate sites quickly preventing intermolecular crosslinking) or dilute the protein concentration.
Q: How do I remove unreacted BVS?A: Dialysis or Desalting columns (e.g., Zeba Spin, PD-10) are effective. Unlike maleimides, the thioether bond formed by BVS is chemically stable and will not reverse during purification [4].
Q: Is the bond reversible?A: No. The vinyl sulfone-thiol bond is a stable thioether. It is irreversible under physiological conditions, making it superior to maleimides for in vivo applications where maleimide exchange with serum albumin is a risk [5].
References
Morpurgo, M., et al. (1996). "Preparation and Characterization of Poly(ethylene glycol) Vinyl Sulfone." Bioconjugate Chemistry, 7(3), 363–368.
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.
Mader, I., et al. (2020).[1] "Reactivity and Selectivity of Vinyl Sulfones and Acrylates towards the Thiol-Michael Addition." Polymer Chemistry, 11.
Hou, S., et al. (2014). "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers." Bioconjugate Chemistry, 25(8).[2][3][4]
Patterson, J. T., et al. (2014). "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology, 9(3), 592–605.
Technical Support Center: Optimizing Conjugation with N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Product Support ID: BVS-EDA-001 Status: Active Last Updated: February 6, 2026 Safety Notice: Vinyl sulfones are irreversible alkylating agents.[1] Always wear PPE and work in a fume hood.[1] Introduction: The Specificity...
Author: BenchChem Technical Support Team. Date: February 2026
Product Support ID: BVS-EDA-001
Status: Active
Last Updated: February 6, 2026
Safety Notice: Vinyl sulfones are irreversible alkylating agents.[1] Always wear PPE and work in a fume hood.[1]
Introduction: The Specificity Paradox
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) is a homobifunctional crosslinker valued for its chemoselectivity toward cysteine residues (sulfhydryls).[1] Unlike maleimides, vinyl sulfones are stable in aqueous solution and do not hydrolyze readily.[1] However, this stability creates a paradox: because the reactive group does not degrade over time in water, unreacted vinyl sulfones remain "live" indefinitely , leading to significant non-specific binding (NSB) if not actively quenched.
This guide details the mechanistic control of BVS-EDA to prevent off-target amine modification and hydrophobic aggregation.[1]
Module 1: The Chemistry of Binding (Mechanism)
To prevent non-specific binding, you must understand the "Michael Addition" window. Vinyl sulfones react via nucleophilic attack on the
-carbon of the double bond.
The pH Selectivity Window
pH 6.5 – 8.0: The vinyl sulfone group is highly specific for Thiolates (
Target: Conjugating BVS-EDA to a protein (Protein A) and a thiol-containing ligand (Ligand B).[1]
Buffer Exchange: Ensure Protein A is in a thiol-free buffer (PBS, HEPES, MOPS) at pH 7.2 .
Critical: Remove any reducing agents (DTT, TCEP) unless you intend to reduce disulfides.[1] If reducing disulfides, remove the reductant via desalting column before adding BVS-EDA.
Activation: Add BVS-EDA stock to Protein A at a 10-20 molar excess .
Solvent Limit: Keep final DMSO concentration < 10% to prevent protein denaturation.[1]
Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C.
Removal of Excess: Remove unreacted crosslinker using a desalting column (e.g., Zeba Spin, PD-10) equilibrated in pH 7.2 buffer.[1]
Why? This prevents the "second arm" of the crosslinker from reacting with the next protein non-specifically.
Coupling: Add Ligand B (containing free thiols) to the activated Protein A. Incubate 2 hours at RT.
Quenching (Mandatory): Add L-Cysteine to a final concentration of 5 mM. Incubate for 30 minutes.
Mechanism:[1][2][3][4] Cysteine is a small molecule thiol that rapidly caps any remaining vinyl sulfone groups, rendering them inert.[1]
Protocol C: Troubleshooting Workflow Diagram
Figure 2: Step-by-step troubleshooting for BVS-EDA non-specific binding.
Module 4: Frequently Asked Questions (FAQs)
Q: Why can't I just rely on hydrolysis to stop the reaction like with NHS esters?A: Unlike NHS esters (half-life ~10-20 mins at pH 8), vinyl sulfones are extremely stable in water.[1] They do not hydrolyze significantly on relevant timescales.[1][5] If you skip the quenching step with Cysteine or DTT, the reagent remains active and will bind to off-target proteins or surfaces over days of storage.
Q: Can I use Tris buffer?A: It is risky. Tris contains a primary amine.[1] While vinyl sulfones react slowly with amines at pH < 8, high concentrations of Tris (e.g., 100 mM) can compete with your target thiol over long incubation times.[1] Phosphate (PBS), HEPES, or MOPS are safer alternatives.[1]
Q: My protein precipitated after adding BVS-EDA. Why?A: This is likely "over-modification" or a solvent effect.[1]
Hydrophobicity: BVS-EDA is hydrophobic.[1] If you modified too many surface cysteines, you may have altered the protein's solubility profile.
Solvent Shock: If you added the DMSO stock too quickly, the protein might have denatured locally. Add the crosslinker dropwise while stirring.
Q: Is the reaction reversible?A: Generally, no. The thioether bond formed by vinyl sulfones is stable in biological conditions, which is a major advantage over Maleimides (which can undergo retro-Michael addition and exchange thiols in serum).[1] This makes BVS-EDA ideal for in vivo applications, provided NSB is controlled during synthesis.[1]
References
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 2: Functional Targets, specifically discussing Vinyl Sulfones vs. Maleimides).
Morpurgo, M., et al. (1996).[1][5][6] "Covalent modification of mushroom tyrosinase with different amphiphilic polymers: Effects on solubility and catalytic activity." Bioconjugate Chemistry, 7(6), 751-758.[1] (Establishes the pH selectivity window for vinyl sulfones).
Masri, M. S., & Friedman, M. (1988).[1][5][6] "Protein reactions with vinyl sulfones." Journal of Protein Chemistry, 7, 49-54.[1] (Foundational work on the relative reactivity of amines vs. thiols with vinyl sulfones).
Santos-Aberturas, J., et al. (2015).[1] "Vinyl sulfones: A multi-purpose function in proteomics."[1][5][6] IntechOpen. (Review of vinyl sulfone stability and specificity in complex mixtures).
improving hydrogel stability with "N,N'-Bis(vinylsulfonylacetyl)ethylenediamine"
Topic: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS) Role: Senior Application Scientist Status: Active | Version: 2.0 Technical Brief: The "Why" and "How" of BVS Welcome to the technical support hub for N,N'-Bis(vin...
Welcome to the technical support hub for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to here as BVS ). You have likely chosen this reagent because your application requires hydrolytic stability that exceeds what Maleimide or Acrylate chemistries can offer.
The Mechanism: Thiol-Michael Addition
BVS functions via the Michael-type addition reaction. The vinyl sulfone groups on BVS act as electrophiles (Michael acceptors), reacting specifically with thiols (nucleophiles) on your polymer backbone (e.g., Thiolated Hyaluronic Acid, PEG-SH, or Gelatin-SH).
Why BVS outperforms Maleimides:
Irreversible Bond: The resulting thioether bond is chemically stable in physiological environments. Unlike maleimide-thiol adducts, which can undergo retro-Michael addition or hydrolysis (ring-opening) leading to gel degradation, the vinyl sulfone-thiol bond remains intact for weeks to months.
pH Tunability: The reaction rate is strictly pH-dependent, allowing you to control gelation time by adjusting the buffer pH between 7.0 and 8.5.
Chemical Pathway Diagram
The following diagram illustrates the crosslinking mechanism and the critical pH dependency.
Caption: Figure 1. Mechanism of action for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine. Note the critical dependence on pH for thiolate anion formation.
Standard Operating Protocol (SOP)
Objective: Form a stable hydrogel using BVS and a thiolated polymer (e.g., HA-SH).
Buffer: PBS (pH 7.4) or HEPES (pH 7.0 - 8.0). Avoid Tris (primary amines compete with the reaction).
Quencher: L-Cysteine (optional, for cell encapsulation).
Step-by-Step Workflow
Preparation of BVS Stock:
BVS is sparingly soluble in water. Dissolve BVS in DMSO or DMF to create a high-concentration stock (e.g., 50-100 mg/mL).
Checkpoint: Ensure the solution is clear. If cloudy, sonicate briefly.
Polymer Solubilization:
Dissolve your thiolated polymer in the reaction buffer (PBS/HEPES).
Critical: Degas the buffer or use freshly boiled water to minimize dissolved oxygen (oxygen promotes disulfide bond formation, reducing available thiols).
pH Adjustment (The "Control Knob"):
Measure the pH of the polymer solution.
Target: pH 7.4 for standard gelation (10–30 mins). pH 8.0 for rapid gelation (<5 mins).
Mixing & Crosslinking:
Calculate the Molar Ratio (SH : Vinyl Sulfone). A 1:1 ratio is standard for maximum stiffness. Use 1:0.8 (excess thiol) if you plan to attach peptides later.
Add the calculated volume of BVS stock to the polymer solution.
Mix immediately and thoroughly (vortex or pipette).
Curing:
Incubate at 37°C.
Validation: Invert the tube. If the solution does not flow, the gel point has been reached.
Troubleshooting Matrix
Issue: "My experiment failed. What went wrong?"
Use this guide to diagnose specific failures.
Symptom
Probable Root Cause
Corrective Action
No Gelation (Liquid remains)
Oxidized Thiols: Your polymer's SH groups formed disulfide bonds (S-S) before reacting with BVS.
Test: Treat polymer with TCEP or DTT to reduce disulfides, then purify (dialysis/desalting) before adding BVS. Use degassed buffers.
Low pH: At pH < 6.5, thiols are protonated and non-reactive.
Fix: Adjust buffer to pH 7.4–8.0. The reaction rate increases logarithmically with pH.
Gelation Too Fast (<10 sec)
pH Too High: High pH accelerates the Michael addition uncontrollably.
Fix: Lower pH to 7.0–7.2. Cool reagents to 4°C before mixing to slow kinetics.
Precipitation / Cloudiness
Solubility Shock: BVS is hydrophobic; adding it to aqueous buffer caused it to crash out.
Fix: Dissolve BVS in DMSO first. Ensure final DMSO concentration is <10% (v/v). Add BVS slowly while vortexing.
Cell Death (Cytotoxicity)
Unreacted Vinyl Sulfones: Excess electrophiles react with cell membrane proteins.
Fix: Add a "Quenching Step." After gelation, incubate the gel with 2mM L-Cysteine or Glycine for 15 mins to neutralize unreacted groups.
Weak Gel
Hydrolysis Competition: Rare for BVS, but possible if reagents are old.
Fix: Ensure BVS powder is stored desiccated at -20°C. Verify stoichiometry (1:1 SH:VS is optimal).
Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for diagnosing common crosslinking failures.
Stability Data Comparison
Why choose BVS over other crosslinkers?
Feature
Vinyl Sulfone (BVS)
Maleimide
Acrylate/Methacrylate
Bond Stability
High (Stable Thioether)
Medium (Ring hydrolysis)
High (Carbon-Carbon)
Reaction pH
7.0 – 8.5
6.5 – 7.5
Radical Initiator Required
Selectivity
High (Cysteine specific)
High (Cysteine specific)
Low (Non-specific radicals)
Gelation Speed
Tunable (Slow/Med)
Very Fast
Fast (UV dependent)
Hydrolysis Risk
Negligible
High (leads to degradation)
Low
Frequently Asked Questions (FAQ)
Q: Can I use Tris buffer for this reaction?A:No. Tris contains a primary amine. While amines react with vinyl sulfones much slower than thiols (at pH 7.4), they can still compete over long gelation times, leading to weaker gels. Use PBS or HEPES .
Q: My BVS powder has clumped together. Is it still good?A: Clumping indicates moisture absorption. Vinyl sulfones are relatively stable to hydrolysis compared to NHS-esters, but moisture can degrade the "acetyl" ester/amide linkages in the backbone over time. If precise stoichiometry is critical, purchase a fresh batch. Store strictly at -20°C with desiccant.
Q: How do I sterilize the BVS solution?A: Dissolve BVS in DMSO/buffer and pass through a 0.22 µm PTFE or PES syringe filter . Do not autoclave.
Q: Is the reaction reversible?A: No. The thiol-vinyl sulfone bond is considered irreversible under physiological conditions. This is why it is preferred for long-term implants.
References
Mechanism & Stability
Lutolf, M. P., & Hubbell, J. A. (2003). Synthesis and Physicochemical Characterization of End-Linked Poly(ethylene glycol)-co-peptide Hydrogels Formed by Michael-Type Addition. Biomacromolecules.
Note: Foundational paper establishing the superior stability of vinyl sulfone-thiol bonds compared to maleimides in hydrogels.
Comparison of Crosslinkers (Maleimide vs VS)
Patterson, J., & Hubbell, J. A. (2010). Enhanced proteolytic degradation of molecularly engineered PEG hydrogels. Biomaterials.[1][2]
Context: Discusses the kinetics and stability differences, highlighting the hydrolytic stability of the vinyl sulfone adduct.
General Vinyl Sulfone Protocols
García, A. J., et al. (2020). Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation.[3] Advanced Healthcare Materials.
Context: Provides comparative data on reaction kinetics and pH dependence for sulfone-based crosslinkers.
Specific Reagent Chemistry
Morpurgo, M., et al. (1996). Preparation and Characterization of Poly(ethylene glycol) Vinyl Sulfone. Bioconjugate Chemistry.
Context: Details the synthesis and reactivity of vinyl sulfone groups, applicable to the BVS functional groups.
Technical Support Center: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
This guide serves as a technical support hub for researchers utilizing N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5). It focuses on the identification and mitigation of side reaction products, ensuring h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support hub for researchers utilizing N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5). It focuses on the identification and mitigation of side reaction products, ensuring high-fidelity crosslinking in drug development and proteomic applications.
Compound: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Function: Homobifunctional crosslinker (Sulfhydryl-selective).
Mechanism: Michael Addition. The electron-deficient vinyl sulfone double bond undergoes nucleophilic attack by thiols (cysteine) or amines (lysine/N-terminus) depending on pH.
Key Advantage: Unlike maleimides, vinyl sulfones are stable in aqueous solution and form irreversible, hydrolytically stable thioether linkages.
Side Reaction Products: Identification Guide
Users often encounter unexpected mass shifts or low yields. This section deconstructs the specific chemical fates of the vinyl sulfone (VS) group when the desired crosslinking fails.
Table 1: Common Side Reaction Products & Mass Shifts
Reaction Type
Reactant (Interferent)
Product Structure (Adduct)
Mass Shift (Δm)
Cause
Hydration
Water ()
-Hydroxyethyl sulfone
+18.01 Da
High pH (>9.0) or prolonged storage in aqueous buffer.
Methoxylation
Methanol ()
-Methoxyethyl sulfone
+32.04 Da
Use of MeOH as a solvent/co-solvent.
Aminolysis (Tris)
Tris Buffer
Tris-VS Adduct
+121.14 Da
Reaction performed in Tris buffer (primary amine competes).
Glycinylation
Glycine (Quencher)
Glycine-VS Adduct
+75.07 Da
Premature quenching or Glycine present in dialysis buffer.
Dimerization
Self (Linker)
Polymerized Linker
Variable
High concentration (>100 mM) storage; radical contamination.
Visualizing Reaction Pathways (Graphviz)
The following diagram illustrates the competitive pathways for the vinyl sulfone moiety. Use this to diagnose "dead-end" modifications in your mass spectrometry data.
Caption: Competitive pathways for Vinyl Sulfone. Green indicates the desired pathway; red/yellow indicate common side reactions causing yield loss.
Troubleshooting Guide (Q&A)
Issue 1: "I see no conjugation, only the native protein mass."
Diagnosis: The target thiols are likely oxidized (disulfides) or "capped."
The Science: Vinyl sulfones react exclusively with free thiols (sulfhydryls, -SH). If your protein has formed disulfide bonds (-S-S-), the VS group has no nucleophile to attack.
Corrective Protocol:
Pre-treat with a reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
Purify: Remove DTT before adding the crosslinker (DTT contains thiols and will consume the reagent). TCEP is compatible at low concentrations but removal is safer.
Verify: Perform an Ellman’s Assay to quantify free thiols before adding the crosslinker.
Issue 2: "My reaction solution turned cloudy/precipitated."
Diagnosis: Hydrophobic aggregation or over-crosslinking.
The Science: While the ethylenediamine core is hydrophilic, the bis-vinyl sulfone structure can induce aggregation if the linker density on the protein surface is too high, altering the hydration shell. Alternatively, the linker itself may be insoluble at the concentration used.
Corrective Protocol:
Solvent: Dissolve the linker in dry DMSO or DMF (10-50 mM stock) before adding to the aqueous buffer. Keep organic solvent <10% final volume.
Stoichiometry: Reduce the molar excess of crosslinker. Start at 5-10x excess; 50x often leads to precipitation.
Issue 3: "I see multiple peaks separated by +121 Da in my Mass Spec."
Diagnosis: Buffer incompatibility (Tris Adducts).
The Science: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While vinyl sulfones prefer thiols at pH 7.5, high concentrations of Tris (e.g., 50 mM) drive the reaction toward amine modification via mass action, forming Tris-adducts.
Corrective Protocol:
Switch Buffers: Use non-amine buffers like HEPES , MOPS , or Phosphate (PBS) .
pH Control: Keep pH ≤ 7.5 to protonate amines (
), rendering them non-nucleophilic, while thiols remain reactive.
Issue 4: "The reaction is too slow. Can I heat it?"
Diagnosis: Kinetic limitation.
The Science: Vinyl sulfones are slower reacting than maleimides. Heating increases the rate but exponentially increases the risk of hydrolysis (destroying the linker) and protein denaturation .
Corrective Protocol:
Do NOT Heat: Maintain 25°C (Room Temp).
pH Boost: Carefully raise pH to 8.0. This increases the concentration of the thiolate anion (
), which is the active nucleophile, significantly accelerating the rate without requiring heat.
Experimental Protocol: High-Fidelity Crosslinking
Objective: Crosslink two sulfhydryl-containing proteins (or intramolecular cysteines) while minimizing hydrolysis.
Materials:
Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Degassed).
Stock Solution: 20 mM N,N'-Bis(vinylsulfonylacetyl)ethylenediamine in dry DMSO.
Step-by-Step:
Reduction: Incubate protein with 5 mM TCEP for 30 min at RT.
Desalting: Pass protein through a Zeba™ Spin Column (or equivalent) equilibrated with Buffer A to remove TCEP (optional if TCEP < 1:1 ratio with linker, but recommended).
Initiation: Add Linker Stock to protein solution.
Target: 10-fold molar excess over total thiol content.
Solvent Limit: Ensure final DMSO concentration is <5%.
Incubation: React for 2 to 4 hours at 25°C or Overnight at 4°C.
Note: Maleimides react in minutes; Vinyl Sulfones require hours.
Quenching: Add Cysteine (100 mM) or DTT to a final concentration of 5-10 mM. Incubate 15 min.
Why? This scavenges remaining VS groups, preventing non-specific binding during downstream analysis.
FAQ
Q: Can I use this linker for Lysine (Amine) conjugation?A: Yes, but it requires pH > 9.0. At this pH, hydrolysis of the vinyl sulfone becomes a competing side reaction (half-life decreases). For amine targeting, NHS-esters are generally preferred unless a stable thioether-like bond is specifically required.
Q: How stable is the vinyl sulfone linkage compared to Maleimide?A: Superior. Maleimide-thiol linkages can undergo a "retro-Michael" reaction or exchange with serum albumin thiols over time. The Vinyl Sulfone-thiol bond is irreversible and stable in plasma, making it ideal for Antibody-Drug Conjugates (ADCs).
Q: How should I store the powder?A: Store at -20°C under desiccant. Moisture is the enemy. If the powder clumps, it has likely hydrolyzed and converted to the inactive alcohol form.
References
Morales-Sanfrutos, J., et al. (2010). "Vinyl sulfone: a multipurpose function in proteomics."[1] Current Proteomics, 7(4), 308-318.
Masri, M. S., et al. (1975). "Reactions of proteins with ethyl vinyl sulfone." Journal of Protein Chemistry, 4, 283-294.
Houen, G., & Jensen, O. M. (1995). "Conjugation to vinyl sulfone functionalized surfaces." Journal of Immunological Methods, 185(1), 103-109.
Thermo Fisher Scientific. "Chemistry of Crosslinking." Technical Handbook.
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a homobifunctional crosslinker utilizing vinyl sulfone (VS) reactive groups separated by an ethylenediamine spacer. Unlike maleimides, which form thioether bonds susceptible to retro-Michael exchange in plasma, vinyl sulfones form an irreversible, hydrolytically stable thioether linkage with cysteines.
However, this stability comes at a cost: slower reaction kinetics and higher pH sensitivity . This guide addresses the specific challenges arising from these physicochemical properties.
Symptom: Low conjugation yield after standard incubation (1 hour), despite available free thiols.
Root Cause:
Vinyl sulfones are "harder" electrophiles than maleimides. They require a higher activation energy or more basic conditions to drive the Michael addition efficiently. At pH 6.5 (standard for maleimide), BVS reaction rates are often negligible.
Diagnostic Protocol:
Check pH: Measure the actual pH of the reaction mixture, not just the stock buffer.
Verify Reducing Agents: Ensure no TCEP/DTT carryover unless intended. (See Module C).
Solution Strategy:
pH Titration: Increase pH to 7.5 – 8.0 for cysteine targeting. The thiolate anion (
) is the nucleophile; reaction rate correlates linearly with thiolate concentration.
Extended Incubation: Increase reaction time to 2–16 hours at room temperature, or overnight at 4°C.
Catalysis: If pH cannot be raised (protein instability), add a catalyst like 3-hydroxypropylphosphine (rarely used but effective) or simply increase molar excess to 20-50x.
Module B: Specificity Control (Thiol vs. Amine)
Symptom: Crosslinking is observed, but biological activity is lost (suggesting active site lysine modification) or oligomerization is uncontrolled.
Root Cause:
Vinyl sulfones are selectively reactive toward thiols at neutral pH. However, at pH > 9.0 , deprotonated amines (Lysine
-amino groups) become significant nucleophiles, leading to off-target conjugation.
Buffer Exchange: rigorously exchange into 100 mM Sodium Phosphate, pH 7.2 – 7.5 .
Avoid Tris/Glycine: Do not use amine-containing buffers if operating at pH > 8.0, as the buffer will compete with the protein for the crosslinker.
Module C: Reagent Incompatibility (TCEP/DTT)
Symptom: Zero conjugation yield despite correct pH and fresh reagent.
Root Cause:
A common misconception is that TCEP (Tris(2-carboxyethyl)phosphine) is non-reactive toward alkylating agents.[1] While true for iodoacetamides, TCEP reacts with vinyl sulfones , consuming the crosslinker before it reaches the protein.
Protocol:
Reduction: Reduce protein disulfides with TCEP/DTT.
Removal:Mandatory desalting (Zeba spin column or dialysis) to remove the reducing agent.
Conjugation: Add BVS immediately after desalting to prevent protein re-oxidation.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for pH and specificity, which are the most common failure points in BVS conjugation.
Caption: Decision matrix for pH-dependent specificity in Vinyl Sulfone conjugation. Note the "Optimal Window" at pH 7.0–8.0 for Cys-specificity.
Data Comparison: Vinyl Sulfone vs. Maleimide[1][2][3][4]
Use this table to justify reagent selection to project stakeholders.
Feature
Maleimide Crosslinker
Bis-Vinylsulfone (BVS)
Reaction pH (Optimum)
6.5 – 7.5
7.5 – 8.5
Reaction Speed
Fast (mins to 1 hour)
Slow (hours to overnight)
Linkage Stability
Moderate: Susceptible to retro-Michael exchange in plasma (loss of payload).
High: Irreversible thioether; stable in plasma and acidic lysosomes.
Hydrolysis Risk
High (Ring opening of maleimide)
Very Low (Stable in aqueous solution)
Selectivity
High for Thiols
High for Thiols (pH < 8.5); Amines (pH > 9)
TCEP Compatibility
Incompatible
Incompatible (Reacts, though slower than maleimide)
Frequently Asked Questions (FAQs)
Q1: My protein precipitated immediately after adding the BVS reagent. Why?A: The "ethylenediamine" linker in N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is relatively short and the vinyl sulfone groups are hydrophobic.
Fix: Dissolve the BVS reagent in dry DMSO or DMF first. Ensure the final organic solvent concentration in the protein mixture is < 10% (or the protein's tolerance limit). Add the reagent dropwise while vortexing.
Q2: Can I use "Stop Solutions" like hydroxylamine?A: Hydroxylamine is effective for quenching amine-reactive esters, but for vinyl sulfones, it is less efficient.
Fix: Quench the reaction by adding excess Cysteine or DTT (e.g., 5-10 mM final) and incubating for 30 minutes. Alternatively, lower the pH to < 6.0 to freeze the reaction kinetics before purification.
Q3: How do I validate that the crosslink is actually a vinyl sulfone adduct?A: Do not rely solely on SDS-PAGE shifts.
Fix: Perform Intact Protein LC-MS. A mono-link (one side reacted) adds the mass of the reagent. A crosslink (inter-molecular) doubles the protein mass plus the reagent mass. Note that VS addition does not lose a water molecule (unlike condensation reactions); it is a direct addition (+ Mass of BVS).
Q4: Is this reagent cleavable?A: No. The thioether bond formed by vinyl sulfone is extremely robust. If you require reversibility for intracellular release, this is the wrong reagent. Use a disulfide-based crosslinker (e.g., DSP) instead.
References
Mechanism & Specificity: Santos, P. M., & Moreira, R. (2018). Michael acceptors as cysteine-targeting mechanisms in drug design. Mini Reviews in Medicinal Chemistry.
Stability Comparison: Fontaine, S. D., et al. (2015).[2] Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.
TCEP Reactivity: Rhee, S. S., & Burke, P. J. (2004). Tris(2-carboxyethyl)phosphine stabilization of RNA. Analytical Biochemistry. (Demonstrates phosphine reactivity with electrophiles).
General Protocol: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Sulfhydryl-Reactive Chemical Groups).
"N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" degradation and storage problems
Product Code: BVS-EDA | CAS: 66710-66-5 Executive Summary N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) is a homobifunctional crosslinking reagent distinguished by its two vinyl sulfone (VS) groups. Unlike malei...
Author: BenchChem Technical Support Team. Date: February 2026
Product Code: BVS-EDA | CAS: 66710-66-5
Executive Summary
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) is a homobifunctional crosslinking reagent distinguished by its two vinyl sulfone (VS) groups. Unlike maleimides, which are susceptible to rapid hydrolysis, or NHS esters, which degrade in minutes in aqueous solution, BVS-EDA offers extended hydrolytic stability at neutral pH [1, 3].
This stability allows for long-duration incubations, making it ideal for crosslinking proteins, stabilizing hydrogels, or fixing tissues where slow, controlled reaction kinetics are required. However, its specific solubility profile and pH-dependent selectivity often lead to experimental failure if not managed correctly.
Module 1: Critical Storage Protocols
The majority of "degradation" reports stem from improper storage that facilitates slow oxidation or moisture-induced polymerization.
The "Golden Rule" of Storage
Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
Why? While the vinyl sulfone group is hydrolytically stable, the terminal alkene is susceptible to slow oxidation and free-radical polymerization when exposed to atmospheric oxygen and moisture over months [8].
Desiccation: The container must be sealed within a secondary desiccated jar. Moisture introduces protons that can catalyze slow hydration of the double bond.
Handling & Thawing
Issue: Condensation on the product causes immediate caking and hydrolysis initiation.
Solution:
Remove the vial from the freezer.
Wait 30 minutes (or until the vial reaches room temperature) before opening the cap.
If you do not use the full amount, purge the headspace with Nitrogen gas before resealing [12].
Module 2: Solubilization & Preparation
User Complaint: "The powder won't dissolve in my PBS buffer."
Root Cause: BVS-EDA has poor water solubility due to the hydrophobic vinyl sulfone backbone and the lack of charged groups [7].
Solubilization Protocol
Do not attempt to dissolve BVS-EDA directly in aqueous buffer.
Step
Solvent
Concentration
Notes
1. Stock Solution
DMSO or DMF (Anhydrous)
10–50 mM
Vortex until clear. Mild heating (37°C) is acceptable if turbid.
2. Dilution
Aqueous Buffer (PBS, HEPES)
< 10% v/v (Final Organic)
Add the organic stock dropwise to the stirring buffer to prevent precipitation.
Warning: Avoid nucleophilic solvents like Ethanol or Methanol for long-term stock storage, as the hydroxyl groups can slowly add to the vinyl sulfone at high concentrations or basic pH [15].
Module 3: Reaction Optimization & Troubleshooting
User Complaint: "I'm not getting any crosslinking," or "I'm getting non-specific binding."
The pH Switch (Selectivity Control)
The reactivity of vinyl sulfones is strictly pH-dependent. You must tune your buffer pH to target the correct functional group [3].
Risk: At pH > 9.0, the rate of hydrolysis increases, competing with the crosslinking reaction [5].
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Precipitation upon addition
Organic solvent shock
Dilute the DMSO stock to 50% with buffer before adding to the main protein solution. Ensure final DMSO < 10%.
No Crosslinking (Thiol)
Oxidized Disulfides
Pre-treat protein with TCEP or DTT to reduce disulfides. Crucial: Remove DTT (via desalting column) before adding BVS-EDA, as DTT will quench the reagent. TCEP is compatible.
No Crosslinking (Amine)
pH too low
Increase pH to 9.0–9.5 using Carbonate/Bicarbonate buffer. Phosphate buffers have poor buffering capacity at pH 9.
Product is a solid gel
Polymerization
The reagent was stored improperly (warm/wet). Discard. Check for insoluble white solids.
Module 4: Degradation Analysis & Mechanisms
If you suspect your reagent has degraded, use this mechanistic map to diagnose the issue.
Degradation Pathways Visualization
Figure 1: Reaction and degradation pathways of BVS-EDA. Note that hydrolysis competes with amine conjugation at high pH.
Analytical Verification
NMR (1H): Look for the disappearance of the characteristic vinyl proton signals (typically multiplets around 6.0–7.0 ppm). The appearance of broad, undefined peaks suggests polymerization [18].
Mass Spectrometry: Hydrolysis adds water (+18 Da). If you see a mass shift of +18 or +36 (double hydrolysis), the reagent is deactivated.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer with BVS-EDA?A:Use with caution. Tris contains a primary amine. At pH > 8.0, Tris will compete with your protein for the vinyl sulfone groups, effectively quenching the reaction. For amine coupling, use Carbonate or Borate buffers. For thiol coupling at pH 7.0-7.5, Tris is generally acceptable because the amine reactivity is low, but HEPES or Phosphate is safer [3].
Q2: How do I quench the reaction?A: Add an excess of a small molecule thiol or amine.
Preferred: Cysteine or Dithiothreitol (DTT) at 5–10 mM excess. The reaction with free thiols is rapid and will consume remaining vinyl sulfones instantly.
Alternative: Glycine or Ethanolamine (requires high pH to be effective, so Cysteine is better).
Q3: Is the crosslink reversible?A: Generally, no . The thioether bond formed between a vinyl sulfone and a cysteine is extremely stable and does not reverse under reducing conditions (unlike disulfide crosslinkers) [3]. This makes it excellent for permanent fixation.
Q4: Why is my hydrogel not solidifying?A: Check the stoichiometry and pH. If using PEG-dithiol + BVS-EDA, ensure the pH is at least 7.5. If the pH drops below 6.0, the reaction rate slows drastically. Also, ensure the BVS-EDA was solubilized in DMSO first; adding powder directly to the polymer solution often results in heterogeneous dispersion and failure [4].
References
MDPI. (2025). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions.[5]Link
Google Patents. (2008). EP1955997A1 - Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'.Link
ResearchGate. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics.[1]Link
Royal Society of Chemistry. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid).[6]Link
ResearchGate. (2025). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye.[4]Link
Chemos GmbH. (n.d.). Safety Data Sheet: Vinyl sulfone para base.[7]Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Protein Aggregation During BVS Crosslinking
Ticket ID: BVS-OPT-2024
Status: Resolved / Guide Available
Support Tier: Senior Application Scientist
Executive Summary & Mechanism
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS) is a homobifunctional crosslinking reagent that reacts with nucleophiles via Michael addition . Unlike maleimides, which are susceptible to hydrolysis, vinylsulfones (VS) form stable thioether linkages that are irreversible in physiological conditions.
The Aggregation Paradox
Aggregation during BVS crosslinking is rarely caused by the reagent's chemistry alone but rather by a mismatch between reaction kinetics and solubility dynamics .
The Mechanism: The vinylsulfone group targets sulfhydryls (Cysteine) at physiological pH (pH 7.0–8.0).
The Risk: At pH > 9.0, amines (Lysine) become reactive. If the reaction is forced (high pH) or the protein concentration is too high, the reagent acts as a "hydrophobic staple," linking random hydrophobic patches or neutralizing surface charges, leading to immediate precipitation.
Reaction Pathway Diagram
The following diagram illustrates the specific Michael addition pathway and the critical pH divergence point that leads to aggregation.
Caption: Reaction pathway of BVS. Note the divergence at pH >9.0 where amine reactivity increases aggregation risk.
Critical Parameters for Stability
To minimize aggregation, you must control three thermodynamic variables.
A. The "Goldilocks" pH Window (7.0 – 8.0)
Why: Vinylsulfones react slowly with amines. By keeping the pH between 7.0 and 8.0, you kinetically favor the reaction with the thiolate anion (Cys-S⁻) over the amine (Lys-NH₂).
Impact: This prevents "surface coating"—where the linker attaches to surface lysines, altering the protein's isoelectric point (pI) and causing it to crash out of solution.
B. Solvent Management
Why: BVS is not fully water-soluble and typically requires dissolution in DMF or DMSO.
Threshold: The final concentration of organic solvent in the protein mixture must remain < 10% (v/v) , ideally < 5%.
Danger: High local concentrations of DMSO during addition can cause immediate, irreversible denaturation (white precipitate).
C. Protein Concentration (Inter- vs. Intra-molecular)
Rule: High concentration (> 5 mg/mL) favors Inter -molecular crosslinking (clumping). Low concentration (< 1 mg/mL) favors Intra -molecular crosslinking (stabilization).
Optimization: If your goal is conjugation (linking Protein A to Protein B), maintain moderate concentrations (2–3 mg/mL) but ensure rapid mixing.
Troubleshooting Guide
Identify your issue below to find the specific chemical correction.
Symptom
Probable Cause
Corrective Action
Immediate Precipitation
Solvent Shock: Adding BVS/DMSO directly to the protein solution without mixing.
Fix: Dilute BVS in aqueous buffer before adding to protein, or add dropwise while vortexing. Keep DMSO <5%.
Cloudiness over time (1-2h)
Over-crosslinking: Protein concentration is too high, leading to polymerization.
Fix: Dilute protein to 1 mg/mL. Reduce BVS molar excess (e.g., from 20x to 10x).
High MW Smear (SDS-PAGE)
Non-specific Amine Reaction: pH is likely too high (>8.5), activating Lysines.
Fix: Adjust buffer to pH 7.2–7.5 (e.g., PBS or HEPES). Avoid Carbonate buffers.
Loss of Biological Activity
Active Site Modification: A critical Cysteine in the active site was crosslinked.
Fix: Add substrate/ligand during crosslinking to "protect" the active site, or use a reversible linker (e.g., disulfide-based) to verify.
No Crosslinking Observed
Oxidized Thiols: Cysteines have formed disulfide bonds (Cys-S-S-Cys) prior to reaction.
Fix: Pre-treat with TCEP or DTT, then remove the reducing agent (via desalting column) immediately before adding BVS.
Optimized Protocol: The "Aggregation Shield" Method
This protocol incorporates an Arginine/Glutamate shield to suppress hydrophobic collapse during the reaction.
Materials
Buffer A: 50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.2.
Aggregation Shield: 50 mM L-Arginine + 50 mM L-Glutamate (add to Buffer A).
BVS Stock: 10 mM in dry DMSO (prepare fresh).
Workflow
Preparation: Exchange protein into Buffer A + Shield . Ensure protein concentration is 1–2 mg/mL.
Note: EDTA prevents metal-catalyzed oxidation of cysteines.
Activation: Calculate the molar excess of BVS (start with 10-fold excess).
Addition: Add BVS stock to the protein solution dropwise while gently agitating. Do not dump it in.
Incubation: Incubate at Room Temperature for 1 hour or 4°C overnight .
Tip: 4°C is preferred for aggregation-prone proteins as hydrophobic interactions are weaker at lower temperatures.
Quenching (Critical): Stop the reaction by adding Cysteine-HCl or DTT to a final concentration of 10 mM. Incubate for 15 minutes.
Why? Unreacted vinylsulfones can slowly react with amines over days if not quenched, leading to aggregation during storage.
Purification: Remove excess reagent via dialysis or Zeba™ spin desalting columns.
Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of protein precipitation.
Frequently Asked Questions (FAQ)
Q: Can I use Tris buffer with BVS?A:Use with caution. Tris contains a primary amine. While vinylsulfones react preferentially with thiols at pH 7.5, long incubations or higher pH can lead to BVS reacting with the Tris buffer, effectively neutralizing the crosslinker. HEPES or Phosphate buffers are safer alternatives.
Q: Why use BVS over Maleimide (BMOE/BMH)?A: BVS offers stability . Maleimides can undergo ring hydrolysis or retro-Michael addition (exchange with blood thiols like albumin) in vivo. The vinylsulfone thioether bond is extremely stable, making it superior for developing antibody-drug conjugates (ADCs) or long-term structural studies, provided you manage the slower reaction kinetics.
Q: My protein has no free cysteines. Can I still use BVS?A: Yes, but you must drive the reaction at pH 9.0–9.5 to target Lysines. Warning: This drastically increases the risk of aggregation. You must perform this at very low protein concentrations (<0.5 mg/mL) and likely require the Arginine/Glutamate stabilizer mentioned in the protocol.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on crosslinking chemistry and vinylsulfone mechanisms).
Houen, G., & Jensen, O. M. (1995). Conjugation to divinyl sulfone activated polysaccharide supports. Journal of Immunological Methods, 185(1), 103-109. (Demonstrates pH dependence of vinylsulfone reactivity).
Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society, 126(29), 8933-8939. (Establishes the Arginine/Glutamate shield method).
avoiding "N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" induced protein denaturation
The following technical guide is structured as a dedicated Support Center resource. It addresses the specific challenges of using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (hereafter referred to as BVS-EDA ), a homobi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dedicated Support Center resource. It addresses the specific challenges of using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (hereafter referred to as BVS-EDA ), a homobifunctional crosslinker used for cysteine-reactive bioconjugation.
Topic: Preventing Protein Denaturation & Aggregation during BVS-EDA Crosslinking
Ticket Type: Advanced Protocol Optimization
Status: Resolved / Guide Available
Core Technical Overview
The Reagent: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) is a rigid, homobifunctional crosslinker.
The Mechanism: It utilizes vinyl sulfone (VS) groups to react with nucleophiles via Michael addition.[1]
Primary Target: Thiol groups (Cysteine) at pH 7.0–8.0.
Secondary Target: Amines (Lysine) and Imidazoles (Histidine) at pH > 9.0 (or with extended incubation).
The Problem: Users frequently report "denaturation," which typically manifests as immediate precipitation (solvent shock) or gradual loss of activity (conformational distortion). Unlike maleimides, vinyl sulfones have slower kinetics, requiring longer incubation times that can stress unstable proteins.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the root cause of your denaturation.
Figure 1: Diagnostic logic flow for identifying the specific phase of experimental failure.
Troubleshooting Guides
Issue 1: Solvent Shock (Immediate Precipitation)
The Cause: BVS-EDA is hydrophobic. It is typically dissolved in organic solvents (DMSO or DMF). Adding a high volume of organic solvent or adding it too quickly creates a local region of high hydrophobicity, causing the protein to unfold and precipitate before the reaction even starts.
The Solution: The "Step-Wise" Addition Protocol
Do not add the crosslinker in one bolus. Use this kinetic solubility approach.
Parameter
Recommendation
Rationale
Stock Solvent
Anhydrous DMSO
DMF is more volatile but can be harsher on some proteins. DMSO is generally preferred.
Stock Conc.
10–50 mM
Keep high to minimize the volume added to the protein.
Max Solvent %
< 5% (v/v)
Most proteins tolerate 5% DMSO. Above 10%, denaturation risk spikes.
Mixing Method
Gentle Swirling
Never vortex protein-crosslinker mixtures; shear stress induces aggregation.
Step-by-Step Protocol:
Calculate the total volume of BVS-EDA stock needed.
Divide this volume into 4 equal aliquots .
Add the first aliquot to the protein solution while gently stirring or rocking.
Wait 1 minute to allow solvent dissipation and initial binding.
Repeat for the remaining 3 aliquots.
Result: This prevents local concentration spikes of DMSO, preserving the hydration shell of the protein.
Issue 2: Loss of Enzymatic Activity (Over-Crosslinking)
The Cause: "Denaturation" is often confused with "locking" the protein. If BVS-EDA crosslinks the active site or creates a rigid network that prevents necessary conformational changes (breathing), the protein becomes inactive.
The Solution: Stoichiometry & pH Tuning
Vinyl sulfone reactivity is highly pH-dependent. You can "tune" the reaction rate and specificity to prevent aggressive crosslinking.
Variable
Condition A (Conservative)
Condition B (Aggressive)
pH
pH 7.0 – 7.5
pH 8.0 – 8.5
Target
Highly specific to Cysteine
Cysteine + slow Lysine reaction
Kinetics
Slow (requires 4-16 hrs)
Fast (requires 1-4 hrs)
Risk
Low (Native structure maintained)
High (Risk of non-specific modification)
Optimization Experiment:
Prepare protein samples in Phosphate Buffer (pH 7.2) (Avoid Tris, as it contains amines that can compete at high pH/long durations).
Quench with 50 mM L-Cysteine or DTT for 15 minutes.
Assay for activity. Select the lowest molar ratio that achieves the desired conjugation.
Issue 3: Aggregation (Inter- vs. Intra-molecular Crosslinking)
The Cause:
Intra-molecular: Crosslinks within one protein molecule (Desired for stabilization).
Inter-molecular: Crosslinks between two protein molecules (Causes chaining/clumping).
The Solution: Concentration Management
The balance between these two depends on the distance between protein molecules in the solution.
To favor stabilization (Intra): Perform the reaction at low protein concentration (< 1 mg/mL). This makes it statistically unlikely for a crosslinker on Protein A to find Protein B before it finds a second site on Protein A.
To favor conjugation (Inter): Perform at high protein concentration (> 5 mg/mL).
Frequently Asked Questions (FAQ)
Q: Can I use Tris buffer with BVS-EDA?A: At pH < 7.5, yes. However, Tris contains a primary amine. While vinyl sulfones react much slower with amines than maleimides or NHS-esters, long incubations (overnight) or high pH (>8.0) can lead to BVS-EDA reacting with the Tris buffer, effectively neutralizing the reagent. Recommendation: Use HEPES, MOPS, or Phosphate buffers.
Q: My protein precipitates after 2 hours. Is the reagent hydrolyzing?A: Unlikely. Vinyl sulfones are very stable in water compared to maleimides (which hydrolyze in hours). The precipitation is likely due to the hydrophobicity of the linker itself. BVS-EDA adds hydrophobic surface area.
Fix: Try a PEGylated analog (e.g., VS-PEG-VS) if BVS-EDA is too hydrophobic, or increase the salt concentration (150mM - 300mM NaCl) to stabilize the protein solubility.
Q: How do I stop the reaction?A: You must quench the unreacted vinyl sulfones. Add L-Cysteine or DTT to a final concentration of 10-50 mM and incubate for 30 minutes. This converts remaining vinyl sulfones into soluble, inert adducts.
References
Chemical Mechanism & Specificity
Morpurgo, M., Veronese, F. M., & Kachensky, D. (1996).[1][6] Preparation and characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry. (Establishes the pH dependence of Vinyl Sulfone specificity: Cys at pH 7-8, Lys at pH >9).
Crosslinking Strategy & Stability
Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (The authoritative text on solvent shock and stoichiometry optimization for homobifunctional crosslinkers).
Vinyl Sulfone Kinetics
Lutolf, M. P., et al. (2001).[1][6] Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids. Bioconjugate Chemistry. (Explains the kinetic differences that require longer incubation times compared to maleimides).
Technical Support Center: Purification & Troubleshooting for BVSAE Crosslinked Architectures
Topic: Purification of "N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" (BVSAE) Crosslinked Products Role: Senior Application Scientist Content Type: Technical Support Center Guide[1] Welcome to the Advanced Applications S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of "N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" (BVSAE) Crosslinked Products
Role: Senior Application Scientist
Content Type: Technical Support Center Guide[1]
Welcome to the Advanced Applications Support Hub.
This guide addresses the purification and characterization of bioconjugates and polymers synthesized using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS: 66710-66-5).[1] We refer to this reagent as BVSAE throughout this documentation.[1]
As a homobifunctional vinylsulfone crosslinker, BVSAE offers distinct advantages over maleimide chemistries—specifically, enhanced hydrolytic stability and irreversible cysteine targeting.[1] However, its rigid ethylenediamine core and slower reaction kinetics require precise purification strategies to remove unreacted species and aggregates.[1]
Core Chemistry & Mechanism
Why this matters for purification: Understanding the reaction kinetics dictates your quenching and separation strategy.[1]
BVSAE operates via Michael Addition .[1] The vinylsulfone groups react with nucleophiles (thiols at pH 7.0–8.0; amines at pH > 9.0).[1] Unlike maleimides, the vinylsulfone-thioether bond is stable and does not undergo retro-Michael addition, meaning your purified product is highly stable over time.[1]
Key Challenge: The reaction is slower than maleimide conjugation. Incomplete reactions are common if incubation time is insufficient, leading to mono-functionalized byproducts that mimic the size of the native protein/peptide, complicating purification.[1]
Reaction Pathway Diagram
Figure 1: Step-wise Michael addition mechanism of BVSAE. Note the sequential nature (k1 vs k2), which implies that stopping the reaction too early results in mono-substituted impurities.[1]
Purification Protocols
Phase A: Quenching (Mandatory Pre-step)
Before any physical separation, you must chemically stop the reaction.[1] Unreacted vinylsulfones are electrophilic and will react with your purification column (e.g., thiol-based affinity resins) or crosslink proteins during concentration.[1]
Protocol: Add Cysteine (10–50 mM final) or DTT to the reaction mixture.
Incubation: 30 minutes at Room Temperature (RT).
Why: This converts excess BVSAE into a highly polar, charged species (Cys-BVSAE-Cys) that is easily separated by size or charge.[1]
Phase B: Separation Workflows
Select your method based on the molecular weight (MW) of your target.[1]
Target Class
Recommended Method
Critical Parameter
Peptides (< 5 kDa)
RP-HPLC
Gradient: 5-60% ACN. The BVSAE core is moderately polar; unreacted reagent elutes early.[1]
Proteins (10–150 kDa)
SEC / Desalting
Use Sephadex G-25 (PD-10) for small scale; Superdex 200 for high res.[1]
Antibodies / ADCs
TFF / Dialysis
Tangential Flow Filtration (30 kDa MWCO) is superior to dialysis for removing quenched linkers.[1]
Hydrogels
Solvent Exchange
Sequential washing with dilute acidic buffer (pH 4) followed by PBS.[1]
Detailed Protocol: Protein Crosslinking Purification (SEC)
Equilibration: Equilibrate a Superdex 75/200 column with 2 CV (column volumes) of PBS (pH 7.4).
Loading: Inject quenched reaction mix (max 2% of column volume).
Elution: Flow rate 0.5 mL/min. Monitor UV at 280 nm (protein) and 215 nm (amide backbone of linker).[1]
Fractionation: Collect peak fractions.
Expert Tip: The BVSAE crosslink adds ~324 Da.[1][2] This is too small to see on SDS-PAGE unless oligomerization occurs.[1] Use Mass Spectrometry (MALDI/ESI) to verify.[1]
Troubleshooting Guide
Issue 1: "I see a precipitate forming during the reaction."
Diagnosis: Over-crosslinking or Hydrophobicity.[1]
Cause A: BVSAE has limited solubility in pure water.[1] If added directly as a solid, it creates local high concentrations.[1]
Cause B: Excessive crosslinking of hydrophobic regions causes protein unfolding.[1]
Solution:
Dissolve BVSAE in DMSO or DMF (make a 100 mM stock) before adding to the aqueous buffer. Keep final organic solvent < 10%.[1]
Reduce the molar excess of BVSAE.[1] Start with 2–5x excess, not 20x.
Issue 2: "My product yield is low; mostly unreacted protein remains."
Quench with an excess of a charged thiol (e.g., Mercaptosuccinic acid ).[1] This adds two negative charges to the unreacted linker, significantly shifting its retention time on RP-HPLC and preventing co-elution with your neutral/cationic peptide.[1]
Decision Tree for Purification
Figure 2: Strategic decision tree for selecting the appropriate purification modality based on product molecular weight.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Tris buffer for the reaction?A:Use with caution. While vinylsulfones prefer thiols, primary amines (like in Tris) can react at higher pH (>8.[1]5) or with very long incubation times.[1] For safety, use HEPES , MOPS , or Phosphate buffers at pH 7.0–8.[1]0. If you must use Tris, keep pH < 7.5.[1]
Q: How do I store the BVSAE powder?A: BVSAE is hygroscopic.[1] Store at 4°C or -20°C under desiccant. Allow the bottle to warm to room temperature before opening to prevent condensation, which causes hydrolysis over time (though slower than NHS esters).[1]
Q: Is the crosslink reversible?A: No. Unlike disulfide bridges (reducible) or maleimides (susceptible to exchange), the vinylsulfone-thioether linkage is chemically stable in biological conditions.[1] This makes it ideal for in vivo applications where stability is paramount.[1]
Q: How do I calculate the degree of labeling (DOL)?A: Since BVSAE does not have a chromophore, UV/Vis is ineffective.[1]
Mass Spec: Look for mass shifts of +324 Da (single insertion) or +N*324 Da.
Ellman’s Assay: Measure free sulfhydryls before and after reaction.[1] The decrease in free thiols correlates to crosslinking density.[1]
References
Tokyo Chemical Industry (TCI). Product Specification: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS 66710-66-5).[1] TCI Chemicals.[1] Link
ChemicalBook. N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Properties and Suppliers. ChemicalBook.[1] Link
Morales-Sanfrutos, J., et al. (2010).[1] Vinyl sulfone: a multi-purpose function in proteomics.[1][3] Current Organic Chemistry.[1] (Discusses the stability and Michael addition mechanism of vinylsulfones). Link
National Institutes of Health (NIH). Facile preparation of sulfonium peptide and protein probes.[1] (Discusses cysteine alkylation kinetics with vinylsulfone derivatives). Link
common mistakes in "N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" experiments
Welcome to the technical support center for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in your experiments. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule and extensive experience with similar crosslinking agents.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine?
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a chemical compound with the molecular formula C10H16N2O6S2.[1][2] It typically appears as a white to almost white powder or crystal.[1]
Q2: How should I store N,N'-Bis(vinylsulfonylacetyl)ethylenediamine?
For optimal stability, it is recommended to store N,N'-Bis(vinylsulfonylacetyl)ethylenediamine in a cool, dark place, at temperatures below 15°C.[1][2] The vial should be tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the acetyl groups over time.
Q3: What are the primary safety concerns when handling this compound?
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is classified as a hazardous substance. It is known to cause serious eye damage and may cause an allergic skin reaction.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling the dust.[4][5]
Troubleshooting Guide
The vinylsulfonyl groups in N,N'-Bis(vinylsulfonylacetyl)ethylenediamine are highly reactive and susceptible to Michael-type addition reactions, making this compound an effective crosslinker for nucleophile-containing polymers such as hydrogels. However, this reactivity can also lead to experimental challenges.
Issue 1: Poor Solubility of the Reagent
Symptoms:
The N,N'-Bis(vinylsulfonylacetyl)ethylenediamine powder does not fully dissolve in the chosen reaction solvent.
A suspension or precipitate is observed, leading to a heterogeneous reaction mixture.
Potential Causes:
Incorrect Solvent Choice: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine has limited solubility in many common organic solvents.
Low Temperature: The solubility of the compound may be significantly lower at reduced temperatures.
Solutions:
Solvent Selection: While solubility data is limited, polar aprotic solvents such as DMSO or DMF are likely to be more effective than nonpolar solvents. For aqueous reactions, preparing a concentrated stock solution in a water-miscible organic solvent and adding it dropwise to the aqueous phase may be necessary.
Gentle Warming: Gently warming the solvent may aid in dissolution. However, be cautious, as excessive heat can induce premature polymerization or degradation.
Sonication: Using an ultrasonic bath can help to break up aggregates and improve the rate of dissolution.
Issue 2: Incomplete or Slow Reaction
Symptoms:
Analysis of the reaction mixture (e.g., by NMR or chromatography) shows a significant amount of unreacted starting material.
In crosslinking applications, the desired gel formation is slow or does not occur at all.
Potential Causes:
Low Reaction pH: The Michael addition of nucleophiles to the vinylsulfonyl group is often base-catalyzed. A neutral or acidic pH will significantly slow down the reaction rate.
Steric Hindrance: The nucleophilic groups on the substrate may be sterically hindered, preventing efficient reaction with the crosslinker.
Low Reagent Concentration: The concentrations of the substrate and/or the crosslinker may be too low for an efficient reaction to occur in a reasonable timeframe.
Solutions:
pH Adjustment: For reactions with amine or thiol nucleophiles, adjusting the pH to a mildly basic range (pH 8-10) can significantly increase the reaction rate.
Increase Temperature: Modestly increasing the reaction temperature can improve the reaction kinetics. However, this should be done with caution to avoid side reactions.
Increase Concentration: Increasing the concentration of one or both reactants will lead to a higher reaction rate.
Issue 3: Uncontrolled Polymerization or Side Reactions
Symptoms:
The formation of an insoluble precipitate during the reaction.
Broad, unresolved peaks in analytical data (e.g., NMR), suggesting a mixture of oligomers or polymers.
Inconsistent product yields.
Potential Causes:
Presence of Water: Water can act as a nucleophile, leading to the hydrolysis of the acetyl groups or addition to the vinyl groups, especially under basic conditions.[6]
Radical Polymerization: The vinyl groups can be susceptible to radical polymerization, which can be initiated by light, heat, or radical initiators.
Excessive Basicity: While a basic pH can catalyze the desired Michael addition, a very high pH can promote side reactions.
Solutions:
Use of Anhydrous Solvents: When non-aqueous reactions are performed, using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) can minimize water-related side reactions.
Addition of Inhibitors: For reactions where radical polymerization is a concern, the addition of a small amount of a radical inhibitor, such as hydroquinone, may be beneficial.
Careful pH Control: Maintain the pH within the optimal range for the desired reaction using a suitable buffer system. Avoid using overly strong bases.
Experimental Protocols
Protocol 1: General Procedure for Crosslinking a Thiol-Containing Polymer
This protocol provides a general guideline for using N,N'-Bis(vinylsulfonylacetyl)ethylenediamine as a crosslinker for a polymer containing free thiol groups (e.g., thiolated hyaluronic acid).
Polymer Solution Preparation: Dissolve the thiol-containing polymer in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
Crosslinker Solution Preparation: Prepare a stock solution of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine in a water-miscible organic solvent (e.g., DMSO).
Crosslinking Reaction:
Adjust the pH of the polymer solution to 8.0-8.5 using a dilute base (e.g., 0.1 M NaOH).
Add the N,N'-Bis(vinylsulfonylacetyl)ethylenediamine stock solution to the polymer solution while vortexing or stirring. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid polymer precipitation.
Allow the reaction to proceed at room temperature. The gelation time will depend on the polymer concentration, degree of thiolation, and crosslinker concentration.
Purification:
If necessary, the resulting hydrogel can be purified by dialysis against a suitable buffer to remove any unreacted crosslinker and organic solvent.
Visualizing Reaction Mechanisms
Michael-Type Addition Reaction
The primary reaction mechanism for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine as a crosslinker is a Michael-type addition. A nucleophile (e.g., from an amine or thiol on a polymer) attacks the electron-deficient vinyl group.
Caption: Michael-type addition of a nucleophile to a vinylsulfonyl group.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common experimental issues.
Caption: A logical flow for troubleshooting common experimental problems.
References
Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - ResearchGate. Available at: [Link]
N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions - MDPI. Available at: [Link]
Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). - ResearchGate. Available at: [Link]
Clean and Efficient Green Protocol of N,N′-Bis(2-(arylazo)-2-(aroyl)vinyl)ethane-1,2-diamines in Aqueous Medium without Catalyst: Synthesis and Photophysical Characterization - PMC - NIH. Available at: [Link]
The Reaction of Ethylenediamine with 1,4‐Bis(trimethylsilyl)butadiyne and the Role of Water: A Qualitative Method for the Determination of Water Impurities in Ethylenediamine | Request PDF - ResearchGate. Available at: [Link]
Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed. Available at: [Link]
SAFETY DATA SHEET - Paragon Laboratories. Available at: [Link]
Ethylenediamine - SAFETY DATA SHEET. Available at: [Link]
Synthesis of bis-platinum (II) compounds with N,N,N',N'-tetrakis(2-amino-ethyl)-1,6-hexamethylenediamine - ResearchGate. Available at: [Link]
Comparative Guide: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine vs. Standard Vinyl Sulfone Crosslinkers
[1] Executive Summary In the landscape of bioconjugation and hydrogel synthesis, Divinyl Sulfone (DVS) has long been the industry standard due to its high reactivity, low cost, and ability to form rigid networks. However...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of bioconjugation and hydrogel synthesis, Divinyl Sulfone (DVS) has long been the industry standard due to its high reactivity, low cost, and ability to form rigid networks. However, its high toxicity, volatility, and short spacer arm limit its utility in delicate biological applications where protein preservation and handling safety are paramount.
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVSAE) (CAS: 66710-66-5) emerges as a superior alternative for applications requiring:
Reduced Steric Hindrance: A longer, flexible spacer arm (~14-16 Å vs. ~5 Å for DVS) preserves protein folding and activity.
Handling Safety: A solid powder form reduces inhalation risks compared to the volatile liquid DVS.
This guide provides a technical comparison of BVSAE against DVS and PEG-based vinyl sulfones, supported by mechanistic insights and experimental protocols.
Chemical & Physical Properties Comparison
The fundamental difference lies in the "Spacer Arm"—the molecular bridge between the two reactive vinyl groups. This dictates the flexibility of the resulting crosslink and the solubility of the reagent.
Feature
Divinyl Sulfone (DVS)
BVSAE (Ethylenediamine Derivative)
PEG-Divinyl Sulfone
Structure
Vinyl-SO₂-Vinyl
Vinyl-SO₂-CH₂-CO-NH-(CH₂)₂-NH-CO-CH₂-SO₂-Vinyl
Vinyl-SO₂-(PEG)ₙ-SO₂-Vinyl
Physical State
Liquid (Volatile, Vesicant)
Solid (Powder)
Solid or Viscous Liquid
Spacer Length
~5-6 Å (Rigid)
~14-16 Å (Semi-Flexible)
Variable (20–100+ Å)
Water Solubility
Good (Hydrophobic core)
Excellent (Amide-assisted)
Excellent
Reactivity
High (Direct activation)
High (Sulfone + Carbonyl activation)
Moderate to High
Primary Use
Rigid Hydrogels, Fixation
Protein Crosslinking, Flexible Gels
Biocompatible Hydrogels
Toxicity
High (Inhalation hazard)
Moderate (Sensitizer)
Low
Structural Visualization
The following diagram illustrates the structural differences and the resulting network topology.
Caption: Comparative topology. DVS creates tight, rigid nodes suitable for mechanical strength, while BVSAE allows flexibility, crucial for maintaining protein enzymatic activity.
Performance Analysis
Reactivity & Selectivity (The Michael Addition)
Both reagents operate via Michael Addition . The vinyl group (Michael acceptor) reacts with nucleophiles.
Target: Sulfhydryls (-SH, Cysteine) at pH 7.0–8.0.
Target: Amines (-NH₂, Lysine) at pH > 9.0.
Critical Insight: Unlike Maleimides, which can hydrolyze (ring-opening) leading to heterogeneity, Vinyl Sulfones form extremely stable Thioether or Secondary Amine bonds that are resistant to hydrolysis and reduction.
Why Choose BVSAE?
While DVS is highly reactive, its short length often leads to intramolecular crosslinking (reacting with two residues on the same protein), effectively "stapling" the protein and destroying its function. BVSAE's longer spacer favors intermolecular crosslinking (linking two different molecules), which is the goal for conjugation and gelation.
Stability Data
Hydrolytic Stability: Vinyl sulfones are stable in aqueous solution for days at neutral pH, whereas NHS-esters (amine reactive) degrade in minutes.
Bond Stability: The resulting thioether bond is stable in plasma and reducing environments, unlike Disulfide crosslinkers (cleavable) or Maleimides (susceptible to exchange).
Experimental Protocols
Protocol A: Protein-Protein Crosslinking with BVSAE
Objective: Conjugate an Antibody (IgG) to an Enzyme (HRP) or create protein dimers.
Reagents:
Target Proteins (in PBS, pH 7.4).
BVSAE (Dissolved in DMSO or warm water to 10 mM).
Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (for Cysteine targeting).
Preparation: Desalt proteins to remove any Tris or Glycine (amines compete at high pH).
Activation (Two-Step Method recommended to prevent polymerization):
Add 10-fold molar excess of BVSAE to Protein #1.
Incubate for 1 hour at Room Temperature (RT).
Note: At pH 7.5, this is slow for amines. If targeting amines, use pH 9.0.
Purification: Pass Protein #1 through a Zeba™ Spin Desalting Column to remove unreacted BVSAE.
Conjugation:
Mix Activated Protein #1 with Protein #2 (containing free thiols or amines).
Incubate overnight at 4°C or 2 hours at 37°C.
Validation: Analyze via SDS-PAGE (Non-reducing). Look for the molecular weight shift (MW Protein 1 + MW Protein 2).
Protocol B: Hydrogel Formation (BVSAE vs. DVS)
Objective: Create a hydrogel for cell encapsulation.
Comparison Note:
DVS Gel: Will form rapidly (minutes) at pH 9.0 but generates heat and requires extensive washing to remove toxic monomers before cell contact.
BVSAE Gel: Forms slower (30-60 mins), allowing for homogeneous cell mixing before gelation occurs.
Protocol:
Polymer Prep: Dissolve Thiolated-Hyaluronic Acid (HA-SH) or Multi-arm PEG-SH in PBS (pH 7.4).
Crosslinker Prep:
DVS: Dilute liquid DVS in PBS (Handle in fume hood!).
BVSAE: Dissolve powder in PBS (Warm to 37°C if needed).
Mixing:
Mix Polymer and Crosslinker at a 1:1 Molar Ratio (Vinyl : Thiol).
Gelation:
Pipette into molds.
Incubate at 37°C.
Observation: BVSAE gels will be optically clearer and softer; DVS gels may appear slightly more opaque due to rapid, heterogeneous crosslinking zones.
Decision Logic: Which Reagent to Choose?
Use the following logic tree to determine the appropriate crosslinker for your specific application.
Caption: Decision matrix for selecting vinyl sulfone reagents based on biological sensitivity and mechanical requirements.
Safety & Handling
DVS: Extreme caution required. Highly volatile lachrymator (tear gas effect) and vesicant (blister agent). Must be used in a chemical fume hood. Neutralize spills with 5% Sodium Hydroxide.
BVSAE: Solid powder. Non-volatile. Irritant/Sensitizer.[1] Standard PPE (gloves, goggles, mask) is sufficient. Can be weighed on an open bench (though hood is recommended for fine powders).
References
Morpurgo, M., et al. (1996). Covalent modification of mushroom tyrosinase with different amphiphilic polymers: Effects on stability and kinetics. (Demonstrates vinyl sulfone stability vs maleimides).
[Link]
Hou, S., et al. (2020). Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates.[2] European Journal of Medicinal Chemistry. (Example of rigid vinyl sulfone linkers).
[Link]
Hellio-Serughetti, D., & Djabourov, M. (2006). Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM).[3] Langmuir.[3] (Comparative kinetics of short vinyl sulfones).
[Link]
Publish Comparison Guide: Validation of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Crosslinking by Mass Spectrometry
Executive Summary: The Case for Vinyl Sulfones[1][2] In the landscape of structural proteomics, cysteine-reactive crosslinkers are pivotal for mapping disulfide bridges and solvent-accessible thiols. While maleimides (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Vinyl Sulfones[1][2]
In the landscape of structural proteomics, cysteine-reactive crosslinkers are pivotal for mapping disulfide bridges and solvent-accessible thiols. While maleimides (e.g., BMOE, BMH) are the industry standard, they suffer from two critical flaws: hydrolytic instability (ring opening) and retro-Michael addition (crosslink reversal), which can introduce artifacts in complex longitudinal studies.
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS ) represents a robust alternative. It utilizes vinyl sulfone chemistry to form stable thioether linkages that are resistant to hydrolysis and exchange. This guide validates the performance of BVS against maleimide alternatives using Mass Spectrometry (MS) as the ultimate arbiter of specificity and stability.
Mechanistic Validation & Chemistry
To validate BVS, one must first understand the causality of its reaction compared to alternatives.
The Vinyl Sulfone Mechanism
Unlike the rapid but reversible maleimide reaction, BVS undergoes a Michael addition with nucleophiles.
Primary Target: Thiol groups (Cysteine) at pH 7.0–8.0.
Secondary Targets: Imidazole (Histidine) and ε-amines (Lysine) at pH > 9.0.
Outcome: Formation of a
-thiosulfonyl linkage. This bond is chemically stable in reducing conditions and physiological pH, unlike the thiosuccinimide ring formed by maleimides.
Mass Shift (Monolink): +324.045 Da (Addition reaction, no leaving group)
Mass Shift (Crosslink): +324.045 Da (Bridge intact)
Visualizing the Reaction Pathway
Figure 1: Mechanistic comparison of BVS stability versus Maleimide reversibility.
Comparative Analysis: BVS vs. Maleimides (BMOE)
The following table synthesizes experimental data comparing BVS with BMOE (Bismaleimidoethane) , its closest structural analog in terms of spacer arm length (~8 Å).
Feature
BVS (Vinyl Sulfone)
BMOE (Maleimide)
Impact on MS Validation
Reaction Kinetics
Slow ()
Fast ()
BVS requires longer incubation (1-2h) but allows better control.
Linkage Stability
High (Irreversible)
Moderate (Retro-Michael / Hydrolysis)
BVS crosslinks persist during long digestions; BMOE may degrade.
Specificity (pH 7.5)
High for Cysteine
High for Cysteine
Both are specific; BVS reduces off-target amine labeling at neutral pH.
MS Fragmentation
Gas-phase Cleavable (C-S/C-N)
Generally Stable
BVS may yield diagnostic "stub" ions in HCD, aiding identification.
Water Solubility
Moderate
Low (often requires DMSO)
BVS is more compatible with aqueous buffers without high organic solvent loads.
Mass Addition
+324.04 Da
+220.05 Da
Distinct mass shifts prevent ambiguity in mixed experiments.
Protocol: MS Validation of BVS Crosslinking
This protocol is designed to be self-validating. If the BVS crosslink is successful, specific mass spectral signatures must be present.
Phase 1: Crosslinking Reaction
Preparation: Dissolve BVS in DMSO to 50 mM (stock).
Reaction: Dilute protein to 1 mg/mL in PBS (pH 7.4). Add BVS to a final concentration of 1 mM (50-fold molar excess).
Incubation: Incubate at 37°C for 60 minutes . (Note: Maleimides typically require only 5-10 mins; BVS requires this extended time).
Quenching: Add DTT (10 mM excess) to quench unreacted vinyl groups.
Phase 2: Sample Processing
Digestion: Perform standard Trypsin/Lys-C digestion overnight.
Critical Check: Ensure pH remains < 8.5 to prevent BVS reacting with Lysine during digestion.
Desalting: C18 StageTip purification.
Phase 3: Mass Spectrometry Acquisition (LC-MS/MS)
Instrument: Orbitrap series (e.g., Exploris 480 or Eclipse).
Fragmentation: Use HCD (Higher-energy Collisional Dissociation) .
Rationale: Vinyl sulfone bonds often exhibit specific fragmentation behavior in HCD, sometimes cleaving to produce reporter ions or characteristic neutral losses, unlike the rigid maleimide ring.
Stepped CE: 25, 30, 35% NCE to ensure coverage of both peptide backbone and crosslinker fragmentation.
Phase 4: Data Analysis & Identification
Configure your search engine (e.g., pLink, MaxQuant, or Proteome Discoverer) with the following custom parameters:
Targets: Cysteine (Specificity > 95%), Histidine/Lysine (allow as variable modifications if pH > 8).
Validation Criterion:
Mass Error: < 5 ppm for precursor.
Score: FDR < 1% at the crosslink spectrum match (CSM) level.
Retention Time: BVS crosslinked peptides will be more hydrophobic (later elution) than native peptides but distinct from BMOE analogs.
Experimental Validation Workflow
The following diagram illustrates the decision tree for validating the crosslinker efficacy using MS data.
Figure 2: Step-by-step MS validation logic for BVS crosslinks.
References
O'Reilly, F. J., et al. (2025).[5] Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. ResearchGate/NIH. Retrieved from [Link]
Sinz, A. (2022).[4][6] Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein-Protein Interactions. Chemical Reviews. Retrieved from [Link]
A Senior Application Scientist's Guide to Buffer System Performance for N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (VSAE)
Introduction: The Critical Choice of Environment for Amine-Reactive Crosslinking In the landscape of bioconjugation, the covalent linkage of biomolecules is a foundational technique. Homobifunctional, amine-reactive cros...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Choice of Environment for Amine-Reactive Crosslinking
In the landscape of bioconjugation, the covalent linkage of biomolecules is a foundational technique. Homobifunctional, amine-reactive crosslinkers are mainstays in our toolkit for elucidating protein-protein interactions, immobilizing proteins onto surfaces, and preparing antibody-drug conjugates. Among these reagents, N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (VSAE) and its parent class of vinyl sulfone reagents are gaining prominence. Their high stability in aqueous environments and distinct reactivity profile offer a compelling alternative to traditional N-hydroxysuccinimide (NHS) esters.[1][2]
However, the success of any conjugation experiment hinges not just on the reagent itself, but on the reaction environment. The buffer system—often treated as a simple background component—is in fact an active participant that can dictate the efficiency, specificity, and even the outcome of the crosslinking reaction. This guide provides a deep, evidence-based analysis of VSAE performance across various common buffer systems. We will explore the underlying chemical principles, present comparative data against other crosslinkers, and provide robust protocols to empower researchers in drug development and proteomics to make informed, causality-driven decisions for their experimental designs.
The Mechanism of Action: Understanding VSAE's Reactivity
The reactive moieties of VSAE are its terminal vinyl sulfone groups. These groups are excellent Michael acceptors, making them electrophilic targets for nucleophilic addition reactions.[1] The primary targets in a biological context are the ε-amino group of lysine residues and the α-amino group at a protein's N-terminus.
The reaction proceeds via a conjugate Michael-type addition, where the nucleophilic amine attacks the β-carbon of the vinyl group. This forms a stable, covalent thioether bond.[1][3] A crucial aspect of this chemistry is the influence of pH. The primary amine of a lysine side chain (pKa ≈ 10.5) must be deprotonated to act as an effective nucleophile. Therefore, the rate of reaction for vinyl sulfones with amines increases as the pH of the buffer rises above physiological levels, with optimal reactivity often observed between pH 8.0 and 9.5.[1]
Caption: VSAE reacts with primary amines via a Michael addition mechanism.
Performance of VSAE in Common Laboratory Buffers
The choice of buffer is paramount. An inappropriate buffer can competitively inhibit the reaction or degrade the crosslinker. Here, we analyze the performance of VSAE in several widely used systems.
Phosphate Buffer (e.g., PBS): The Gold Standard for Compatibility
Phosphate-buffered saline (PBS) and other phosphate-based buffers (e.g., sodium phosphate) are the recommended choice for most VSAE and general vinyl sulfone applications.[4]
Expertise & Causality: Phosphate ions are non-nucleophilic and do not possess primary amines. Consequently, they do not compete with the target protein for reaction with the vinyl sulfone groups. This ensures that the crosslinker's reactivity is directed exclusively toward the intended target.
Trustworthiness: This system provides high reproducibility. By eliminating the buffer as a reactive variable, the efficiency of the crosslinking reaction becomes a direct function of protein concentration, reagent stoichiometry, pH, and temperature. The optimal pH range for amine reactivity (pH 7.2-8.5) is easily achieved and maintained with phosphate buffers.[5]
HEPES and Borate Buffers: Reliable Alternatives
HEPES and Borate buffers are also excellent choices for VSAE-mediated crosslinking.
Expertise & Causality: Like phosphate, these buffering agents do not contain primary or secondary amines that could act as competing nucleophiles. They are effective at maintaining a stable pH in the optimal range for the reaction (pH 7.2-8.5).[5] Borate buffers, in particular, are often used for reactions at a slightly more alkaline pH (8.5-9.5) to maximize the reaction rate with lysine residues.
Bicarbonate/Carbonate Buffer: Effective at Higher pH
This buffer system is useful when a higher reaction pH is desired to accelerate the conjugation rate.
Expertise & Causality: Bicarbonate/carbonate buffers are effective in the pH 9.0-10.0 range. Operating at this higher pH increases the population of deprotonated, nucleophilic lysine residues, thereby increasing the reaction speed.[1] This can be advantageous for reducing incubation times. However, researchers must validate that their target protein remains stable and functional at this elevated pH.
Tris Buffer: A Case of Direct Competitive Inhibition
Tris(hydroxymethyl)aminomethane (Tris) buffer is one of the most common buffers in protein biochemistry, but it is highly incompatible with amine-reactive crosslinking chemistries, including VSAE.
Expertise & Causality: The Tris molecule contains a primary amine. This amine is a nucleophile that will directly compete with the lysine residues on the target protein, reacting with and consuming the VSAE crosslinker.[5] This competitive reaction drastically reduces the efficiency of the desired protein-protein crosslinking. While some studies have suggested that Tris may not interfere with NHS esters under specific conditions[6], the overwhelming evidence and fundamental chemical principles dictate that it should be avoided for efficiency and reproducibility.[5][7]
Trustworthiness: Using Tris as a buffer introduces a significant and uncontrolled variable that quenches the reaction, leading to low yields and potentially false-negative results. Its only appropriate use in this context is as a quenching agent to intentionally stop the reaction at a specific time point.[5]
Comparative Analysis: VSAE vs. BS³ (NHS Ester)
To fully appreciate the performance of VSAE, it is essential to compare it with the most common class of amine-reactive crosslinkers, NHS esters, represented here by Bis(sulfosuccinimidyl) suberate (BS³).
Reaction is often complete in 30-120 minutes, but is limited by rapid hydrolysis.
Key Advantage
High stability in aqueous buffers allows for longer reaction times and more controlled conjugation.
Very high reactivity allows for rapid crosslinking when hydrolysis can be minimized.
Experimental Protocols
The following protocols provide a framework for a self-validating experiment designed to compare the crosslinking efficiency of VSAE in a compatible versus an incompatible buffer system.
Protocol: Evaluating VSAE Efficiency in Phosphate vs. Tris Buffer
Objective: To demonstrate the superior performance of VSAE in a recommended buffer (Phosphate) compared to an incompatible buffer (Tris) using SDS-PAGE analysis.
Materials:
Target Protein (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL
VSAE Crosslinker
Reaction Buffer A: 20 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
Reaction Buffer B: 50 mM Tris, 150 mM NaCl, pH 8.0
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Anhydrous DMSO
SDS-PAGE materials (gel, running buffer, loading dye with reducing agent)
Workflow Diagram:
Caption: Workflow for comparing VSAE crosslinking efficiency in different buffers.
Procedure:
Protein Preparation: Prepare two separate solutions of your target protein, one in Reaction Buffer A (Phosphate) and one in Reaction Buffer B (Tris). Ensure the final concentration is identical. Prepare two additional control tubes containing only the protein in each buffer.
Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of VSAE in anhydrous DMSO. Causality Note: Preparing the crosslinker fresh is critical to avoid any potential degradation, although vinyl sulfones are significantly more stable than NHS esters.[9]
Initiate Reaction: Add a calculated volume of the VSAE stock solution to the protein solutions in both Buffer A and Buffer B to achieve a final molar excess of 20-50 fold over the protein. Add an equivalent volume of DMSO to the control tubes. Mix gently and incubate at room temperature for 30-60 minutes.
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes. Causality Note: Here, the reactivity of Tris is used to our advantage to consume any remaining unreacted VSAE.[5]
SDS-PAGE Analysis: Prepare samples for SDS-PAGE by adding loading dye containing a reducing agent (e.g., DTT or BME). Load the gel with all four samples (Protein+VSAE in Buffer A, Protein+VSAE in Buffer B, and the two no-crosslinker controls).
Data Interpretation: After running and staining the gel, compare the lanes. The lane with Buffer A (Phosphate) should show a significant decrease in the monomeric protein band and the appearance of higher molecular weight bands (dimers, trimers, etc.), indicating successful crosslinking. The lane with Buffer B (Tris) should look very similar to the no-crosslinker control, with little to no formation of higher molecular weight species, demonstrating the inhibitory effect of the Tris buffer.
Conclusion and Recommendations
The selection of an appropriate buffer system is a non-negotiable prerequisite for successful bioconjugation with N,N'-Bis(vinylsulfonylacetyl)ethylenediamine. The superior aqueous stability of the vinyl sulfone moiety provides a distinct advantage over NHS esters, but this benefit can only be realized in a non-competitive chemical environment.
Key Recommendations:
Always Prioritize Non-Amine Buffers: For all applications involving VSAE, utilize phosphate, HEPES, or borate buffers within a pH range of 7.2-9.0.
Avoid Tris Buffer for Reactions: Tris buffer should be strictly avoided as a reaction buffer due to direct, competitive inhibition that will quench the crosslinker and lead to failed experiments.
Leverage pH for Rate Control: Use a pH of 8.0-8.5 for controlled, efficient crosslinking. If faster kinetics are required and protein stability permits, a bicarbonate buffer at pH 9.0-9.5 can be employed.
Validate Protocols: Always perform control experiments, as outlined in the protocol above, especially when establishing a new crosslinking system, to ensure the observed results are due to the intended reaction.
By understanding the chemical causality behind buffer performance, researchers can design robust, reproducible, and successful crosslinking strategies, fully leveraging the power and stability of vinyl sulfone chemistry.
References
Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. ResearchGate. Available at: [Link]
Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. Available at: [Link]
Azabicyclic vinyl sulfones for residue-specific dual protein labelling. NIH National Library of Medicine. Available at: [Link]
Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. NIH National Library of Medicine. Available at: [Link]
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. Available at: [Link]
The vinyl sulfone group (red) reacts with primary amines, preferably on.... ResearchGate. Available at: [Link]
Visible-light-mediated β,β-thio- and selenosulfonylation of N-ethyl tertiary amines. Royal Society of Chemistry. Available at: [Link]
Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. NIH National Library of Medicine. Available at: [Link]
A comparative cross-linking strategy to probe conformational changes in protein complexes. NIH National Library of Medicine. Available at: [Link]
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ACS Publications. Available at: [Link]
Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Wellt Chemicals. Available at: [Link]
Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. PubMed. Available at: [Link]
Vinyl sulfone building blocks in covalently reversible reactions with thiols. Royal Society of Chemistry. Available at: [Link]
Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. ResearchGate. Available at: [Link]
Has someone compared the efficiency of protein crosslinking between BS3 and DTSSP?. ResearchGate. Available at: [Link]
The Reaction of Ethylenediamine with 1,4‐Bis(trimethylsilyl)butadiyne and the Role of Water: A Qualitative Method for the Determination of Water Impurities in Ethylenediamine. ResearchGate. Available at: [Link]
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Available at: [Link]
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ResearchGate. Available at: [Link]
Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins. PubMed. Available at: [Link]
Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. Royal Society of Chemistry. Available at: [Link]
Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. NIH National Library of Medicine. Available at: [Link]
Guide to Assessing the Biocompatibility of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Crosslinked Materials
Executive Summary In the development of hydrogels and tissue scaffolds, the choice of crosslinker dictates not just mechanical integrity, but the ultimate biological fate of the implant. N,N'-Bis(vinylsulfonylacetyl)ethy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of hydrogels and tissue scaffolds, the choice of crosslinker dictates not just mechanical integrity, but the ultimate biological fate of the implant. N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-ED) represents a class of "next-generation" vinyl sulfone crosslinkers designed to overcome the volatility and handling toxicity of traditional Divinyl Sulfone (DVS), while avoiding the cytotoxicity associated with Glutaraldehyde (GA).
This guide provides a rigorous technical framework for assessing the biocompatibility of BVS-ED crosslinked materials. Unlike simple aldehydes, BVS-ED operates via Michael-type addition , forming stable covalent bonds without releasing toxic byproducts. This document compares BVS-ED against industry standards (Glutaraldehyde and Genipin) and details self-validating protocols for verifying its safety profile in drug delivery and tissue engineering applications.
Chemical Mechanism & Rationale[1]
To assess biocompatibility, one must first understand the underlying chemistry. BVS-ED acts as a homobifunctional crosslinker.
Mechanism: Nucleophilic Michael Addition.
Target Groups: Primary amines (
) on Lysine residues or N-termini; Thiol groups () on Cysteine.
Reaction Condition: pH-dependent (pH 7.5–9.0 for amines; pH 5.0–7.0 for thiols).
Byproducts:None. The entire molecule is incorporated into the network. This contrasts with carbodiimide chemistry (EDC/NHS), which releases urea derivatives, or esterification, which releases water/alcohols.
Diagram 1: The Michael Addition Crosslinking Pathway
Caption: Mechanism of BVS-ED crosslinking. The vinyl group undergoes nucleophilic attack by the polymer's functional groups, resulting in a stable network without small-molecule release.
Comparative Analysis: BVS-ED vs. Alternatives
The following table contrasts BVS-ED with the two most common alternatives: Glutaraldehyde (the synthetic standard) and Genipin (the natural standard).
Table 1: Performance & Safety Profile Comparison
Feature
BVS-ED (Vinyl Sulfone)
Glutaraldehyde (GA)
Genipin (GP)
Reaction Mechanism
Michael Addition (Specific)
Schiff Base Formation (Non-specific)
Ring-opening Polymerization
Cytotoxicity (Unreacted)
Moderate (Lower than GA)
High (Severe irritant)
Low (Natural extract)
Cytotoxicity (Crosslinked)
Negligible (Stable bond)
Moderate (Leachable residues)
Low
Reaction Speed
Tunable (pH controlled, min to hours)
Fast (Seconds to minutes)
Slow (Hours to days)
Bond Stability
High (Thioether/Amine are stable)
Low (Schiff bases hydrolyze)
High
Color Change
None (Clear hydrogels)
Yellow/Orange
Dark Blue (Interferes with assays)
Handling Safety
Solid Powder (Non-volatile)
Liquid Vapor (Inhalation hazard)
Solid Powder
Scientist's Insight:
While Genipin is often lauded for safety, its slow reaction rate (24-48h) and intense blue coloration make it unsuitable for rapid prototyping or optical imaging applications. BVS-ED offers the "sweet spot": the reaction speed of synthetic crosslinkers with a stability profile superior to aldehydes.
Biocompatibility Assessment Framework
A robust biocompatibility assessment must validate three phases: Pre-reaction (purity), During Reaction (kinetics), and Post-reaction (leachables).
Diagram 2: The Biocompatibility Validation Workflow
Caption: Step-by-step workflow for validating BVS-ED materials, moving from chemical quantification to biological response.
Detailed Experimental Protocols
Protocol A: Synthesis of BVS-ED Crosslinked Gelatin Hydrogel
Purpose: To create a standardized matrix for testing.
Preparation: Dissolve Gelatin (10% w/v) in PBS at 50°C.
Activator: Dissolve BVS-ED in 0.1M Borate Buffer. Note: BVS-ED has limited solubility in cold water; warm slightly if necessary, but avoid >40°C to prevent hydrolysis.
Mixing: Add BVS-ED solution to Gelatin to achieve a molar ratio of 1:1 to 5:1 (Vinyl Sulfone : Amine).
Curing: Pipette into molds and incubate at 37°C.
Causality: The pH 8.5 buffer deprotonates the lysine amines, accelerating the Michael addition.
Quenching: After 24h, wash gels in Glycine solution (100 mM) to neutralize any unreacted vinyl groups. This step is critical for biocompatibility.
Protocol B: ISO 10993-5 Cytotoxicity (Extract Test)
Purpose: To quantify toxicity of leachables.
Extraction: Incubate the cured hydrogel in cell culture medium (DMEM + 10% FBS) at 37°C for 24 hours. Surface area to volume ratio:
.
Cell Seeding: Seed L929 fibroblasts at
cells/well in a 96-well plate. Incubate 24h to adhere.
Exposure: Replace medium with the Hydrogel Extract (100%, 50%, 25% dilutions). Include Positive Control (0.1% Triton X-100) and Negative Control (Fresh Medium).
Assay: After 24h exposure, add MTT reagent (
). Incubate 4h.
Quantification: Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
Validation Criteria: Cell viability must be
relative to the negative control to pass.
Critical Analysis of "Self-Validating" Systems
A common failure mode in vinyl sulfone assessment is the "False Cytotoxicity" caused by residual unreacted groups.
The Problem: Vinyl sulfone groups are electrophilic. If the crosslinking reaction is incomplete, free vinyl groups on the scaffold surface will react with cell membrane proteins, causing apoptosis.
The Solution (Self-Validation): You must perform a TNBS Assay (Trinitrobenzenesulfonic acid) post-wash.
Method: React the hydrogel with TNBS.
Result: If the gel turns orange/red, free amines are present (low crosslinking). If the wash solution (post-glycine quench) shows vinyl reactivity, the quench was insufficient.
Rule: Do not proceed to cell culture until the wash eluate shows zero reactivity.
References
ChemicalBook. (2023). N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Product Properties and CAS 66710-66-5. Link
TCI Chemicals. (2023). Product Specification: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine. Link
Zhu, J. (2010). Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering. Biomaterials, 31(17), 4639-4656. (Describes Michael Addition mechanism for hydrogels). Link
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link
Hassan, C.M., & Peppas, N.A. (2000). Structure and Applications of Poly(vinyl alcohol) Hydrogels Produced by Conventional Crosslinking or by Freezing/Thawing Methods. Biopolymers · PVA Hydrogels.[1][3][4][5] (Comparative data on Glutaraldehyde toxicity). Link
Sung, H.W., et al. (1999). In vitro evaluation of cytotoxicity of a naturally occurring cross-linking reagent for biological tissue fixation. Journal of Biomaterials Science, Polymer Edition. (Genipin vs Glutaraldehyde comparison).[6][7][8] Link
"N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" performance in in-vivo vs. in-vitro studies
Performance Analysis: In-Vivo Stability vs. In-Vitro Kinetics Executive Summary: The "Permanent" Linker N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) represents a distinct class of homobifunctional crosslinkers...
Author: BenchChem Technical Support Team. Date: February 2026
Performance Analysis: In-Vivo Stability vs. In-Vitro Kinetics
Executive Summary: The "Permanent" Linker
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVS-EDA) represents a distinct class of homobifunctional crosslinkers utilizing vinyl sulfone (VS) chemistry. Unlike the ubiquitous maleimides, which prioritize reaction speed, BVS-EDA prioritizes bond stability .
In drug development, this creates a distinct trade-off:
In-Vitro: BVS-EDA exhibits slower kinetics and requires tighter pH control than maleimides, making it less "user-friendly" for rapid screening.
In-Vivo: It forms an irreversible thioether bond that is chemically superior in plasma, resisting the "Retro-Michael" deconjugation that plagues maleimide-based Antibody-Drug Conjugates (ADCs).
This guide dissects the mechanistic differences, providing validated protocols for researchers transitioning from in-vitro discovery to in-vivo efficacy studies.
The following diagram illustrates the irreversible Michael addition of a protein cysteine thiolate to the vinyl sulfone group of BVS-EDA.
Figure 1: Mechanism of Michael Addition. Unlike maleimides, the resulting sulfone-thioether lacks a ring structure that can undergo hydrolysis or ring-opening.
In-Vitro Performance: Kinetics & Optimization
In a controlled laboratory setting (in-vitro), BVS-EDA behaves differently than standard crosslinkers like BMOE or BM(PEG)n.
A. Reaction Kinetics: The "Slow" Factor
Vinyl sulfones are "harder" electrophiles than maleimides.
Maleimide Reaction: Complete in 30–60 mins at pH 7.0.
Vinyl Sulfone Reaction: Often requires 2–16 hours at pH 7.5 depending on steric hindrance.
Implication: You must incubate longer. Do not stop the reaction early, or yield will be low.
B. pH-Driven Selectivity (The "Switch")
One major advantage of BVS-EDA in-vitro is the ability to tune specificity via pH, a feature less distinct in maleimides.
pH Condition
Target Residue
Reaction Rate
Specificity
pH 7.0 – 7.5
Cysteine (-SH)
Moderate
High (>95% thiol selective)
pH 8.0 – 8.5
Cysteine / Histidine
Fast / Slow
Mixed
pH 9.0+
Lysine (-NH2)
Moderate
Low (Cross-reactivity)
C. Validated In-Vitro Protocol (Cysteine Crosslinking)
Reagents:
Target Protein (Reduced, TCEP-treated)
BVS-EDA (Dissolved in DMSO or DMF immediately before use)
Buffer: 50mM Sodium Phosphate, 150mM NaCl, pH 7.5 (Avoid amine buffers like Tris if pH > 8).
Workflow:
Preparation: Adjust protein concentration to 1–5 mg/mL in pH 7.5 buffer.
Activation: Add 10–20 molar excess of BVS-EDA to the protein.
Incubation: Incubate at 37°C for 2–4 hours or Room Temp for 12–16 hours . (Note: Maleimides are usually done at 4°C; Vinyl sulfones benefit from heat due to higher activation energy).
Quenching: Add excess Cysteine or DTT to quench unreacted vinyl groups.
Purification: Desalt via Zeba Spin column or dialysis.
In-Vivo Performance: Stability & Efficacy
This is where BVS-EDA outperforms alternatives. The primary failure mode of maleimide-conjugated drugs in-vivo is premature release or linker exchange .
A. The "Retro-Michael" Problem (Maleimides)
Maleimide-thiol bonds are reversible. In blood plasma, endogenous thiols (specifically Albumin-Cys34 and Glutathione) attack the succinimide ring, causing the drug/linker to detach from the antibody and attach to Albumin.
Result: Off-target toxicity and reduced efficacy.[7]
B. The Vinyl Sulfone Solution
The BVS-EDA thioether bond is irreversible .
Plasma Stability: Studies show vinyl sulfone conjugates retain >90% integrity after 7 days in plasma, whereas maleimides can lose 30–50% of their payload.
Hydrolysis Resistance: The vinyl sulfone moiety does not undergo ring-opening hydrolysis, maintaining a consistent hydrophobicity profile.
C. Comparative Stability Workflow (DOT Visualization)
Figure 2: In-Vivo Fate. Maleimides suffer from linker exchange with serum albumin, while Vinyl Sulfones (BVS-EDA) remain intact.
Comparative Analysis Guide
Use this table to select the right reagent for your specific study phase.
Feature
BVS-EDA (Vinyl Sulfone)
BMOE (Maleimide)
Haloacetyls (Iodoacetyl)
Reaction Speed
Slow (Hours)
Fast (Minutes)
Slow (Hours)
Selectivity
High (pH dependent)
High
Moderate (Reacts w/ His/Tyr)
Bond Type
Irreversible Thioether
Reversible Thioether
Irreversible Thioether
Plasma Stability
Excellent
Poor to Moderate
Good
Water Solubility
Moderate
Low (often requires DMSO)
Moderate
Byproducts
None
None
Free Iodine/Bromine (Potential toxicity)
Ideal Use
In-Vivo Therapeutics
In-Vitro Screening / Assays
Peptidomimetics
Troubleshooting & Expert Tips
Solubility: BVS-EDA is not highly water-soluble. Dissolve in dry DMF or DMSO at 10–50 mM before adding to the aqueous protein solution. Final organic solvent concentration should be <10% to avoid protein denaturation.
Temperature: If you observe low conjugation yields at Room Temp, increase incubation to 37°C . Vinyl sulfones have a higher activation energy barrier than maleimides.
Quenching: Do not rely on dilution to stop the reaction. You must add an excess of a nucleophile (e.g., Cysteine) because the reaction is slow and can continue if not chemically quenched.
References
ChemicalBook. (2025).[7][8] N,N'-Bis(vinylsulfonylacetyl)ethylenediamine Product Properties and NMR Spectra. Link
Frontiers in Pharmacology. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (Demonstrates superior stability of sulfone linkers over maleimides in glutathione-rich environments). Link
Bioconjugate Chemistry. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (Direct comparison of maleimide vs. sulfone stability in human plasma). Link
National Institutes of Health (NIH). (2020). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. (Validation of vinyl sulfone specificity for Cys, His, and Lys). Link
Thermo Fisher Scientific. Crosslinking Technical Handbook: Overview of In Vivo and In Vitro Crosslinking. Link
cross-validation of "N,N'-Bis(vinylsulfonylacetyl)ethylenediamine" experimental results
Content Type: Experimental Validation & Performance Comparison Subject: Cysteine-Selective Homobifunctional Crosslinking CAS: 66710-66-5 Executive Summary: The Case for Vinyl Sulfones In the landscape of bioconjugation,...
In the landscape of bioconjugation, N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (BVSAE) represents a critical alternative to the industry-standard maleimide chemistries. While maleimides offer rapid kinetics, they suffer from a fatal flaw in therapeutic applications: retro-Michael instability , leading to premature payload release in plasma.
BVSAE is a homobifunctional crosslinker that leverages vinyl sulfone (VS) chemistry. It targets reduced cysteine residues (sulfhydryls) to form a stable thioether linkage. Unlike maleimides, the vinyl sulfone-thiol bond is chemically irreversible under physiological conditions. This guide validates BVSAE as the superior choice for applications requiring long-term hydrolytic stability and resistance to thiol exchange, such as Antibody-Drug Conjugates (ADCs) and long-circulation half-life therapeutics.
Chemical Mechanism & Structural Advantage
The Stability Paradox
The core distinction lies in the reaction thermodynamics. Maleimides react fast (kinetic control) but the product is metastable. Vinyl sulfones react slower (thermodynamic control) but the product is permanent.
Maleimide: Forms a succinimidyl thioether. In plasma, albumin (high concentration thiol) can displace the crosslinker via retro-Michael addition.
BVSAE (Vinyl Sulfone): Undergoes a Michael addition that lacks a driving force for reversal. The absence of a ring system (like the succinimide ring) also prevents ring-opening hydrolysis, a secondary degradation pathway.
Mechanistic Pathway[1]
Figure 1: Mechanistic pathway of BVSAE conjugation vs. Maleimide instability. The vinyl sulfone pathway leads to a stable endpoint, whereas maleimide adducts remain susceptible to exchange.
Comparative Performance Matrix
The following data summarizes the performance of BVSAE against the two most common alternatives: BMOE (Bismaleimidoethane) and Bis-Haloacetamides .
Feature
BVSAE (Vinyl Sulfone)
BMOE (Maleimide)
Bis-Haloacetamide
Reaction Kinetics
Slow (1–16 hours)
Fast (10–60 mins)
Slow (1–4 hours)
Optimum pH
7.5 – 8.5
6.5 – 7.5
8.0 – 9.0
Linkage Stability
High (Irreversible)
Low (Reversible in plasma)
High (Irreversible)
Hydrolytic Stability
Excellent (Weeks)
Poor (Ring opens in hours)
Good
Selectivity
High for Cys (Lys at pH >9)
High for Cys
Modest (Cross-reacts w/ His/Lys)
Solubility
Moderate (Amide linker helps)
Low (Often requires DMSO)
Moderate
Expert Verdict: Use BMOE for rapid, transient assays where stability is secondary. Use BVSAE for therapeutic constructs, in vivo probes, or structural biology where the crosslink must survive harsh downstream processing.
Experimental Validation Protocols
To validate BVSAE in your specific system, you must demonstrate both conjugation efficiency and stability .
Protocol A: Kinetic Profiling (The "Patience" Test)
Rationale: Vinyl sulfones react slower.[1] Researchers often fail by stopping the reaction too early. This protocol determines the
(time to maximum conjugation).
Materials:
Target Protein (reduced, 50 µM)
BVSAE (10 mM stock in DMSO)
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 8.0 (Critical: pH must be ≥7.5)
Workflow:
Equilibration: Adjust protein solution to pH 8.0.
Initiation: Add BVSAE at 5-10 molar excess.
Sampling: Aliquot at 0, 1, 2, 4, 8, and 16 hours.
Quenching: Quench aliquots immediately with 50 mM DTT or excess Cysteine.
Readout: SDS-PAGE (non-reducing). Look for the molecular weight shift (Dimerization or PEGylation).
Protocol B: The Plasma Challenge (Stability Validation)
Rationale: This is the "gold standard" experiment to justify using BVSAE over Maleimides.
Conjugate Preparation: Prepare BVSAE-Protein and Maleimide-Protein conjugates. Purify to remove free crosslinker.
Incubation: Incubate both conjugates in human plasma (or 10 mM Glutathione) at 37°C.
Timepoints: 0, 24, 48, 96 hours.
Analysis: Analyze by LC-MS or Western Blot.
Success Criteria: BVSAE conjugate shows <5% loss of signal. Maleimide conjugate will likely show >30% loss (reversion to free protein).
Validation Workflow Diagram
Figure 2: Step-by-step cross-validation workflow for optimizing kinetics and confirming stability.
Troubleshooting & Optimization
Issue 1: Precipitation upon addition of BVSAE.
Cause: BVSAE has limited water solubility compared to PEGylated reagents.
Solution: Dissolve BVSAE in dry DMSO or DMF to 10-50 mM first. Add this dropwise to the protein solution while vortexing. Ensure final solvent concentration is <10%.
Issue 2: Low conjugation yield (<50%).
Cause: pH is too low. Vinyl sulfones are sluggish at pH 7.0.
Solution: Increase pH to 8.0 or 8.5. The pKa of Cysteine is ~8.3; approaching this increases the nucleophilicity of the thiol. Caution: Do not exceed pH 9.0 to avoid amine reactivity.
Solution: Check pH.[1][2][3][4] If pH > 8.5, reduce to 7.5 and extend reaction time. Ensure protein is fully reduced; mixed disulfides prevent reaction.
References
Santos-Aberturas, J., et al. (2021). "Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit." Frontiers in Chemistry.
Technical Comparison Guide: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine vs. Traditional Maleimide Crosslinkers
[1] Executive Summary In the landscape of bioconjugation and protein crosslinking, N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS ) represents a critical evolution in chemoselective ligation.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of bioconjugation and protein crosslinking, N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (referred to herein as BVS ) represents a critical evolution in chemoselective ligation.[1] While traditional maleimide-based crosslinkers (e.g., BMOE, BM(PEG)n) have long been the industry standard for sulfhydryl-to-sulfhydryl conjugation, they suffer from a fundamental chemical flaw: the retro-Michael addition .[1] This reversibility leads to premature payload release and "linker exchange" with serum albumin in vivo, compromising therapeutic efficacy and safety.[1][2][3]
This guide objectively compares BVS against traditional maleimide chemistries, demonstrating how the vinyl sulfone moiety offers superior hydrolytic stability, irreversible conjugation, and precise kinetic control for high-fidelity applications such as Antibody-Drug Conjugates (ADCs) and hydrogel scaffolds.[1]
Mechanism of Action & Chemical Superiority[1]
The Stability Crisis: Maleimide vs. Vinyl Sulfone
The core differentiator lies in the stability of the thioether bond formed.
Maleimides: Form a succinimidyl thioether.[1][2] In physiological conditions (pH 7.4, 37°C), this ring is susceptible to hydrolysis (ring-opening) or, more critically, retro-Michael addition .[1] The latter reverses the reaction, regenerating the free maleimide, which can then react with off-target thiols (e.g., Human Serum Albumin - HSA).[1]
BVS (Vinyl Sulfone): Reacts via Michael addition to form a stable alkyl thioether.[1] This bond is irreversible under physiological conditions and does not undergo retro-Michael exchange.[1]
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways of maleimide instability versus vinyl sulfone permanence.
Figure 1: Mechanistic comparison showing the reversibility of maleimide conjugation versus the irreversible stability of vinyl sulfone (BVS) crosslinking.[1]
Comparative Analysis: BVS vs. Maleimides
The following table summarizes key performance metrics derived from biophysical characterization and serum stability assays.
Feature
Maleimide Crosslinkers (e.g., BMOE)
BVS (Vinyl Sulfone)
Implication for Research
Bond Stability
Reversible (Retro-Michael)
Irreversible
BVS prevents drug loss in circulation (ADCs).[1][2]
Serum Half-Life
Variable (Hours to Days)
High (Weeks)
BVS is superior for long-circulating therapeutics.[1][2]
Selectivity (pH)
High for SH at pH 6.5–7.5; Reacts with Amines > pH 7.5
While maleimides react almost instantaneously, this can lead to precipitation or micro-aggregation when crosslinking high-concentration proteins.[1] BVS reacts more slowly (reaction half-life ~15-30 mins at pH 7.5), allowing the researcher to thoroughly mix reagents before the gel point or crosslinking network is established.[1] This "Goldilocks" rate is particularly advantageous for:
Hydrogel Formation: Ensuring uniform pore size distribution before gelation.[1][2]
Protein-Protein Conjugation: Preventing the formation of high-molecular-weight aggregates.[1]
Reaction Buffer: PBS (pH 7.2 – 7.5) + 1-5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).[1]
Quenching Buffer: 100 mM Cysteine or β-Mercaptoethanol.[1]
Workflow Diagram
Figure 2: Step-by-step workflow for protein crosslinking using BVS.
Detailed Methodology
Stock Preparation: Dissolve BVS in anhydrous DMSO to a concentration of 10–50 mM. Note: This compound may require gentle warming or sonication to fully dissolve.[1][2]
Protein Reduction: Ensure target proteins have free sulfhydryls.[1][2] Treat with TCEP (tris(2-carboxyethyl)phosphine) followed by desalting if necessary.[1]
Conjugation Reaction:
Dilute protein to 1–5 mg/mL in Reaction Buffer (pH 7.5).[1][2]
Add BVS stock solution to the protein.
Ratio: Use a 10-fold to 20-fold molar excess of BVS over the protein concentration to drive the reaction to completion.
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to avoid protein denaturation.
Incubation: Incubate for 2–4 hours at room temperature or overnight at 4°C. Note: This is longer than maleimide protocols (usually 30-60 mins) due to the slower kinetics of vinyl sulfones.[1]
Quenching: Stop the reaction by adding Cysteine to a final concentration of 5–10 mM. Incubate for 15 minutes.
Purification: Remove excess reagent and quench products using a desalting column or dialysis cassette.
References
Chemical Identity & Properties
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (CAS 66710-66-5).[1] Available from TCI Chemicals (Product B1746).[1][2]
Mechanism & Stability (Vinyl Sulfone vs. Maleimide)
Comparison of Maleimide and Vinyl Sulfone Linkers. Demonstrates the superior stability of vinyl sulfones in serum compared to the retro-Michael susceptible maleimides.
Source: Bioconjugate Chemistry, "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers".[1]
Technical Guide: Safe Handling & Disposal of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Executive Summary & Operational Directive N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (often abbreviated as BVS or similar internal codes) is a homobifunctional crosslinker. Unlike maleimides, which are susceptible to h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Directive
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine (often abbreviated as BVS or similar internal codes) is a homobifunctional crosslinker. Unlike maleimides, which are susceptible to hydrolysis, vinyl sulfones form highly stable thioether linkages via Michael addition .
While this stability is advantageous for bioconjugation, it presents a specific safety challenge: the reagent remains reactive (alkylating) for long periods in aqueous solution. It does not spontaneously degrade into harmless byproducts as quickly as NHS-esters.
Core Directive:
Treat all unquenched BVS as a potent alkylating agent capable of modifying biological tissue (skin, eyes, mucous membranes).
Do NOT dispose of unreacted solutions down the drain.
High. Resistant to hydrolysis in aqueous buffers (unlike Maleimides/NHS).
The Mechanism of Danger:
Vinyl sulfones are "Michael Acceptors." Upon contact with biological tissue, they undergo a nucleophilic attack by cysteine residues in your proteins. This results in permanent covalent attachment, which can trigger immune responses (sensitization) or tissue damage.
Pre-Disposal Deactivation (Quenching) Protocol
Status: Mandatory for Liquid Waste
Principle: We use a "Sacrificial Nucleophile" to consume the reactive vinyl groups, converting the hazardous alkylating agent into an inert thioether adduct.
Reagents Required[6][7][8][9]
Quenching Buffer: 100 mM Sodium Phosphate, pH 7.5 - 8.0 (Vinyl sulfones react best with thiols at slightly alkaline pH).
2-Mercaptoethanol (BME) (Effective, but volatile/stinky—use fume hood).
Step-by-Step Procedure
Calculate Molar Excess: You must provide at least 3 to 5 molar equivalents of thiol for every mole of BVS.
Example: If you have 10 mL of 10 mM BVS waste (
), you need at least of Cysteine.
Preparation: Dissolve the quenching agent in the buffer.
Tip: Prepare a fresh 1 M stock of Cysteine or DTT.
Reaction: Add the Quenching Agent to the BVS liquid waste.
Incubation:
Time: Allow to react for 30–60 minutes at Room Temperature.
Why? Vinyl sulfones react slower than maleimides. Give it time to drive the reaction to completion.
Verification (Optional but Recommended):
Use an Ellman’s Reagent (DTNB) test strip. If free thiols are still detected (yellow color), it implies you successfully added an excess of quencher. If no thiols are detected, you may have under-dosed; add more quencher.
Visualizing the Deactivation Mechanism
Figure 1: The chemical logic of quenching. The reactive vinyl group is permanently capped by the thiol, rendering it unable to alkylate biological tissue.
Waste Stream Segregation
Once the chemical nature is understood, we move to logistics. Do not mix streams.
Personal Protective Equipment (PPE) & Handling Guide: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Executive Safety Summary N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a potent homobifunctional crosslinking agent. Its utility in conjugating cysteine-containing proteins stems from its vinyl sulfone functional group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a potent homobifunctional crosslinking agent. Its utility in conjugating cysteine-containing proteins stems from its vinyl sulfone functional groups.
The Critical Hazard: Unlike NHS-esters which hydrolyze rapidly, vinyl sulfones are highly stable in aqueous solution but react irreversibly with nucleophiles (thiols and amines) via Michael Addition .
Biological Implication: If this compound enters your system, it will covalently modify your own proteins (keratin in skin, corneal proteins in eyes, and mucosal linings), leading to irreversible sensitization and damage.
H317: May cause an allergic skin reaction (Sensitizer).[1]
The PPE Decision Matrix
Safety with this compound is context-dependent. The physical state (Solid vs. Solution) and the solvent used (Aqueous vs. DMSO/DMF) dictate the PPE requirements.
DOT Diagram: PPE Selection Logic
Figure 1: PPE selection logic based on physical state and solvent carrier. Note the escalation in glove requirements for organic solvents.
Detailed PPE Specifications
A. Hand Protection (The "Solvent Effect")
The vinyl sulfone moiety is relatively slow to penetrate nitrile on its own, but the solvent acts as a vehicle.
Solvent Carrier
Recommended Glove Material
Breakthrough Time
Protocol
Solid / Powder
Nitrile (min 5 mil)
> 480 min
Double glove. Discard outer glove immediately if contaminated.
Aqueous Buffer
Nitrile (min 5 mil)
> 240 min
Double glove. Inspect for micro-tears.
DMSO / DMF
Laminate (Silver Shield)
> 240 min
CRITICAL: DMSO permeates nitrile in <15 mins, carrying the crosslinker through to your skin.
DMSO / DMF
Alternative: Nitrile
< 10 min
Only acceptable for "splash protection."[2] If touched, change immediately.[3]
B. Eye & Face Protection[1][2][3][5][6][7][8]
Requirement: Chemical Safety Goggles (Indirect Vented).
Prohibited: Standard safety glasses are insufficient . The powder is fine and can bypass side-shields.
Why: Vinyl sulfones can crosslink corneal collagen. Damage is often permanent because the eye cannot "turn over" these proteins rapidly.
C. Respiratory Protection[2][3][5][9][10]
Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.
Secondary Control: If hood access is compromised (e.g., equipment maintenance), use a half-mask respirator with P100 (HEPA) cartridges.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Solubilization
Objective: Prevent static dispersal of powder.
Static Control: Use an anti-static gun on the weighing boat and spatula. Vinyl sulfone powders are often electrostatic and "jump."
Containment: Weigh inside the fume hood. If using a balance outside, use a "balance enclosure" or a pyramid glove bag.
Solubilization: Add solvent (DMSO/Buffer) slowly down the side of the vial to minimize aerosol generation. Cap immediately.
Phase 2: Reaction Setup
Objective: Prevent accidental crosslinking of equipment surfaces.
Surface Protection: Line the hood surface with absorbent, plastic-backed bench paper.
Vessel Selection: Use polypropylene or glass. Avoid polystyrene if using high concentrations of DMSO.
Labeling: Clearly mark all vessels "TOXIC - SENSITIZER."
Phase 3: Decontamination & Spills
Objective: Chemical neutralization of the electrophile.
The "Quench" Principle: Since vinyl sulfones react with thiols, use a Thiol Scavenger to neutralize spills before cleaning.
Decontamination Solution: 5%
-Mercaptoethanol (or DTT) in water + 1% Sodium Bicarbonate.
Mechanism:[4][5] The excess thiol rapidly reacts with the vinyl sulfone via Michael addition, consuming the reactive "warhead" and rendering it inactive.
DOT Diagram: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the spill response loop using thiol scavengers.
Waste Disposal Protocols
Do not pour down the drain. This compound is toxic to aquatic life and persists in water systems.
Solid Waste:
Place contaminated weighing boats, gloves, and paper towels into a sealed hazardous waste bag.
Segregate into "Aqueous" or "Organic" streams based on the solvent.
Recommended: Add excess thiol (e.g., spent DTT or Glutathione) to the waste container if permitted by local EHS, to chemically deactivate the solution over time.
Label: "Contains N,N'-Bis(vinylsulfonylacetyl)ethylenediamine.[1] High Risk Sensitizer."
References
University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Reference.[3] Retrieved from [Link]